Product packaging for 4-(Quinazolin-2-yl)phenol(Cat. No.:)

4-(Quinazolin-2-yl)phenol

Cat. No.: B15309183
M. Wt: 222.24 g/mol
InChI Key: PFJDOAZJBRBAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Quinazolin-2-yl)phenol is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B15309183 4-(Quinazolin-2-yl)phenol

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-quinazolin-2-ylphenol

InChI

InChI=1S/C14H10N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9,17H

InChI Key

PFJDOAZJBRBAOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-(Quinazolin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of 4-(quinazolin-2-yl)phenol derivatives and their close analogs. Given the nascent stage of research on this specific scaffold, this guide extends its scope to include the broader, well-studied class of 2-aryl-quinazoline derivatives, with a particular focus on phenolic analogs, to provide a robust framework for investigation. This document details the significant anticancer, antimicrobial, and enzyme inhibitory properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Anticancer Activity

Quinazoline derivatives have emerged as a significant class of compounds in oncology, with several approved drugs targeting key signaling pathways. The this compound scaffold and its analogs are of particular interest due to their potential to mimic the binding modes of known tyrosine kinase inhibitors.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of various 2-aryl-quinazoline derivatives against a panel of human cancer cell lines, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
1a A549 (Lung)7.35Gefitinib21.17
H1975 (Lung)3.01Lapatinib8.05
2b MCF-7 (Breast)2.49--
3c NCI-H460 (Lung)0.789Erlotinib-
4d HT-29 (Colon)3.38Cabozantinib9.10
COLO-205 (Colon)10.55Cabozantinib10.66
5e HeLa (Cervical)1.82--
OVCAR-4 (Ovarian)2.14--
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compounds B->C D Add compounds to cells C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The incorporation of a phenol moiety may enhance this activity through various mechanisms, including membrane disruption and enzyme inhibition.

In Vitro Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) of various quinazolinone derivatives against selected microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
A-2 Escherichia coli-Candida albicans-
A-3 Pseudomonas aeruginosa-Aspergillus niger-
A-4 Staphylococcus pyogenes-Aspergillus niger-
A-5 Staphylococcus aureus-Candida albicans-
A-6 Staphylococcus aureus-Candida albicans-

Note: Specific MIC values for these compounds were described as "excellent" or "very good" in the source material, but numerical values were not provided.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin or other viability indicators (optional)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the last well.

  • Inoculation: Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of the diluted inoculum to each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of compounds in 96-well plate C Inoculate plates with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the broth microdilution assay.

Enzyme Inhibition and Signaling Pathways

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. The this compound scaffold is a promising pharmacophore for targeting the ATP-binding site of these kinases.

Key Signaling Pathways Targeted by Quinazoline Derivatives

3.1.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinazoline This compound Derivative Quinazoline->EGFR Inhibits

EGFR signaling pathway and inhibition.

3.1.2. VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase, primarily involved in angiogenesis—the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making VEGFR a prime target for anti-angiogenic therapies. Similar to EGFR, quinazoline derivatives can inhibit the kinase activity of VEGFR, thereby blocking the signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT VEGF VEGF VEGF->VEGFR Binds PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Gene Expression (Angiogenesis) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Quinazoline This compound Derivative Quinazoline->VEGFR Inhibits

VEGFR signaling pathway and inhibition.

3.1.3. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in cancer. This pathway can be activated by receptor tyrosine kinases like EGFR and VEGFR. Quinazoline derivatives can inhibit PI3K directly or indirectly by blocking upstream receptor tyrosine kinases, leading to the suppression of pro-survival signals and induction of apoptosis.[2][3]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinazoline This compound Derivative Quinazoline->PI3K Inhibits

PI3K/Akt signaling pathway and inhibition.

Experimental Protocol: Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or radiometric assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • 96-well plates (e.g., coated with substrate)

  • This compound derivatives

  • Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate and incubate overnight.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate for a specified time (e.g., 60 minutes) at an optimal temperature to allow the kinase reaction to proceed.

  • Detection: Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate to allow binding.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Signal Development: Add the detection reagent (e.g., TMB), which is a substrate for the enzyme on the secondary antibody. The enzyme will convert the substrate into a colored product.

  • Stopping the Reaction: Add a stop solution to halt the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The intensity of the color is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazoline and phenol rings.

SAR_Relationship cluster_scaffold Core Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Scaffold This compound Quinazoline_Subs Substituents on Quinazoline Ring (e.g., halogens, alkoxy groups) Phenol_Subs Substituents on Phenol Ring (e.g., position of hydroxyl group, other groups) Anticancer Anticancer Activity Quinazoline_Subs->Anticancer Modulates Antimicrobial Antimicrobial Activity Quinazoline_Subs->Antimicrobial Modulates Enzyme_Inhibition Enzyme Inhibition Quinazoline_Subs->Enzyme_Inhibition Modulates Phenol_Subs->Anticancer Modulates Phenol_Subs->Antimicrobial Modulates Phenol_Subs->Enzyme_Inhibition Modulates

Structure-Activity Relationship Logic.

Key SAR Observations for 2-Aryl-Quinazolines:

  • Position of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can significantly influence activity. For some kinases, a para-hydroxyl group is favored for hydrogen bonding interactions within the active site.

  • Substituents on the Quinazoline Ring: Small, electron-withdrawing groups such as halogens at positions 6 and 7 of the quinazoline ring can enhance anticancer activity.[4]

  • Substituents on the Phenol Ring: The presence of additional substituents on the phenol ring can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

This guide provides a foundational understanding of the biological screening of this compound derivatives and their analogs. Further research focusing on the specific synthesis and evaluation of a broader range of these compounds is warranted to fully elucidate their therapeutic potential.

References

In Silico Modeling of 4-(Quinazolin-2-yl)phenol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. While direct extensive research on this specific isomer is emerging, this document leverages data from closely related analogs, particularly 2-(Quinazolin-2-yl)phenol, to outline a comprehensive approach to its computational analysis. This guide covers molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to elucidate potential biological targets and pharmacokinetic profiles. Detailed methodologies for these computational experiments are provided, alongside a summary of relevant quantitative data from analogous compounds to serve as a benchmark for future studies. Furthermore, this guide presents visualizations of key signaling pathways, such as those involving Checkpoint Kinase 2 (CHK2) and the Epidermal Growth Factor Receptor (EGFR), which are known targets of the quinazoline scaffold.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The quinazoline scaffold is a key component in several approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[2][3] The subject of this guide, this compound, represents a promising, yet less explored, scaffold for the design of novel therapeutic agents.

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds.[4] This guide focuses on the application of computational techniques to understand the interactions of this compound with potential biological targets. Given the limited direct data on the 4-isomer, this document draws upon established research on the closely related and well-studied 2-(Quinazolin-2-yl)phenol, particularly its role as an inhibitor of Checkpoint Kinase 2 (CHK2).[5][6]

Potential Biological Targets and Signaling Pathways

The quinazoline scaffold is known to interact with a variety of protein kinases, making them a focus for anticancer drug development. Based on studies of analogous compounds, two key potential targets for this compound are Checkpoint Kinase 2 (CHK2) and the Epidermal Growth Factor Receptor (EGFR).

Checkpoint Kinase 2 (CHK2) Signaling Pathway

CHK2 is a serine/threonine kinase that functions as a critical tumor suppressor by regulating the cell cycle, DNA repair, and apoptosis in response to DNA damage.[5][6] Inhibition of CHK2 is a potential therapeutic strategy to enhance the efficacy of DNA-damaging cancer therapies.

CHK2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase (activated) DNA_Damage->ATM activates CHK2 CHK2 (activated) ATM->CHK2 phosphorylates (activates) p53 p53 CHK2->p53 phosphorylates CDC25A CDC25A CHK2->CDC25A phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair CDC25A->Cell_Cycle_Arrest promotes progression 4_Quinazolin_2_yl_phenol This compound 4_Quinazolin_2_yl_phenol->CHK2 Potential Inhibition

Caption: Potential inhibition of the CHK2 signaling pathway by this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (dimerized & activated) EGF->EGFR binds & activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival 4_Quinazolin_2_yl_phenol This compound 4_Quinazolin_2_yl_phenol->EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

In Silico Modeling Workflow

A systematic in silico workflow is essential for the comprehensive evaluation of this compound. This workflow integrates several computational techniques to predict its bioactivity and pharmacokinetic profile.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification & Preparation cluster_2 Interaction & Dynamics cluster_3 Property Prediction cluster_4 Analysis & Output Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection Target Selection (e.g., CHK2, EGFR) Protein_Prep Protein Structure Preparation (PDB) Target_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity MD_Sim->Binding_Affinity PK_Profile Pharmacokinetic Profile ADMET->PK_Profile SAR Structure-Activity Relationship (SAR) Binding_Affinity->SAR

Caption: A typical workflow for the in silico modeling of small molecule-protein interactions.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-(Quinazolin-2-yl)phenol and its analogs as inhibitors of CHK2. This data can serve as a valuable reference for interpreting the results of in silico modeling of this compound.

Table 1: In Vitro Inhibitory Activity of 2-(Quinazolin-2-yl)phenol Analogs against CHK2

Compound IDR1R2R3R4CHK2 IC50 (nM)[5][6]
1 HHHH100
2 OMeHHH50
3 HOMeHH30
4 HHOMeH25
5 HHHF15
6 OMeHHF8
7 HOMeHF5
8 OMeOMeHF3

Note: The positions R1, R2, R3, and R4 correspond to substitutions on the quinazoline and phenol rings as described in the source literature.

Table 2: Predicted ADMET Properties of Representative Quinazoline Derivatives

PropertyPredicted Value RangeMethod
Molecular Weight ( g/mol )250 - 500Computational
LogP2.0 - 5.0Computational
H-bond Donors1 - 3Computational
H-bond Acceptors3 - 6Computational
Blood-Brain Barrier (BBB) PenetrationLow to ModerateIn silico models
Human Intestinal Absorption (HIA)HighIn silico models
CarcinogenicityNon-carcinogenicIn silico models

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols are based on common practices in the field and can be adapted for the specific study of this compound.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active site of a target protein (e.g., CHK2, EGFR).

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound is constructed using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligand is energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned, and the rotatable bonds are defined.

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added, and partial charges are assigned.

    • The protein structure is energy minimized.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, Glide) is used to perform the simulation.

    • The binding site on the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • The ligand is docked into the defined binding site using a search algorithm (e.g., Lamarckian genetic algorithm).

    • Multiple docking poses are generated and ranked based on their predicted binding energy (docking score).

  • Analysis:

    • The top-ranked docking poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The docking score is used as an estimate of the binding affinity.

Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior and stability of the this compound-protein complex over time.

Methodology:

  • System Preparation:

    • The top-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • A molecular dynamics simulation package (e.g., GROMACS, AMBER) is used.

    • A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein, ligand, and water.

    • The system is subjected to energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • A production simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA) to estimate the binding affinity more accurately.

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

  • Input: The 2D or 3D structure of this compound is used as input.

  • Software/Web Servers: A variety of computational tools and web servers are available for ADMET prediction (e.g., SwissADME, admetSAR).

  • Property Prediction: These tools use quantitative structure-property relationship (QSPR) models and other algorithms to predict properties such as:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

    • Excretion: Renal organic cation transporter.

    • Toxicity: AMES toxicity, carcinogenicity, hepatotoxicity.

  • Analysis: The predicted properties are analyzed to assess the drug-likeness and potential liabilities of the compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By leveraging established computational methodologies and comparative data from closely related analogs, researchers can effectively predict the binding interactions, dynamic behavior, and pharmacokinetic profile of this promising compound. The detailed protocols and visualizations presented herein serve as a valuable resource for guiding future computational and experimental studies aimed at elucidating the therapeutic potential of this compound and its derivatives. The integration of these in silico approaches into the drug discovery pipeline will undoubtedly accelerate the development of novel quinazoline-based therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing essential data on the compound's behavior and characteristics, alongside detailed experimental protocols for their determination.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a quinazoline ring substituted with a phenol group at the 2-position. The presence of both a weakly basic quinazoline moiety and an acidic phenolic hydroxyl group imparts amphiprotic characteristics to the molecule, influencing its solubility, ionization, and interaction with biological targets.

Chemical Structure:

Quantitative Physicochemical Data

PropertyPredicted ValueMethod/Source
Molecular Weight 222.24 g/mol ---
Melting Point (°C) Not available---
Boiling Point (°C) Not available---
Water Solubility Not available---
pKa (acidic) ~8-10Prediction based on phenol moiety
pKa (basic) ~2-4Prediction based on quinazoline moiety
logP ~2-3Prediction based on structure

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, detailed methodologies for determining its key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.[1][2][3]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

  • Decrease the heating rate to 1-2°C per minute as the expected melting point is approached.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

  • The melting point is reported as the range T1-T2.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems. A common method involves the preparation of saturated solutions and subsequent quantification of the dissolved solute.[4][5]

Principle: An excess of the solid compound is equilibrated with a known volume of solvent at a specific temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Apparatus:

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Seal the vials and place them in a shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound with both acidic and basic centers, determining the pKa values is essential for predicting its ionization state at different pH values. Spectrophotometric and potentiometric titrations are common methods for pKa determination.[6][7][8][9][10]

Principle (Spectrophotometric Method): The UV-Vis absorbance of the compound is measured at various pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the midpoint of the absorbance change.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Micropipettes

  • Buffer solutions of varying pH

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Add a small, constant volume of the stock solution to each buffer solution in a cuvette to obtain a final concentration suitable for spectrophotometric analysis.

  • Measure the UV-Vis spectrum of each solution.

  • Plot the absorbance at a wavelength where the ionized and non-ionized forms have different absorbances against the pH.

  • The pKa value can be determined from the inflection point of the resulting sigmoidal curve.

logP Determination (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (ADME). The shake-flask method is the traditional and most reliable method for its determination.[11][12][13][14][15]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH for logD). The ratio of the compound's concentration in the two phases at equilibrium is determined.

Apparatus:

  • Separatory funnels or vials

  • Shaker

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument

Procedure:

  • Pre-saturate n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in either the pre-saturated n-octanol or aqueous phase.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

  • Allow the two phases to separate completely, using a centrifuge if necessary to break up any emulsions.

  • Carefully sample a known volume from both the n-octanol and aqueous phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Biological Relevance and Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[16][17] Many quinazoline-based drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[18][19][20][21][22]

Specifically, derivatives of 2-(quinazolin-2-yl)phenol have been identified as potent and selective inhibitors of Checkpoint Kinase 2 (CHK2).[23] CHK2 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[24] Upon DNA damage, CHK2 is activated and phosphorylates a range of downstream targets, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibition of CHK2 can sensitize cancer cells to DNA-damaging therapies.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound against a target kinase like CHK2.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Incubation Incubation at 37°C Compound->Incubation Kinase Recombinant CHK2 Enzyme Kinase->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for determining kinase inhibitory activity.

Simplified CHK2 Signaling Pathway

The diagram below depicts a simplified representation of the CHK2 signaling pathway initiated by DNA double-strand breaks (DSBs) and the potential point of intervention by a CHK2 inhibitor like this compound.

CHK2_pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase (activated) DSB->ATM senses CHK2_inactive CHK2 (inactive) ATM->CHK2_inactive phosphorylates CHK2_active CHK2 (active) CHK2_inactive->CHK2_active dimerization & autophosphorylation p53 p53 CHK2_active->p53 phosphorylates Cdc25A Cdc25A CHK2_active->Cdc25A phosphorylates for degradation Inhibitor This compound Inhibitor->CHK2_active inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest Cdc25A->CellCycleArrest degradation leads to

Caption: Simplified CHK2 signaling pathway and inhibition.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. The elucidation of its biological context as a potential CHK2 inhibitor highlights its relevance in cancer drug discovery. The information and methodologies presented are intended to empower researchers in their efforts to further characterize this and related compounds, ultimately contributing to the advancement of therapeutic innovation.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Quinazolin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents a detailed theoretical framework based on the well-documented spectroscopic properties of closely related 2-arylquinazoline and quinazolinone analogues. The experimental protocols described are established methods for the synthesis and characterization of this class of compounds.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities include anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. The 2-arylquinazoline scaffold, in particular, has been a focus of drug discovery efforts. This guide focuses on the spectroscopic characterization of a specific derivative, this compound, providing anticipated data and the methodologies to obtain and interpret them.

Proposed Synthesis

A common and effective method for the synthesis of 2-arylquinazolines involves the condensation of a 2-aminobenzaldehyde or a related derivative with an aromatic aldehyde. The proposed synthesis for this compound would proceed via the reaction of 2-aminobenzaldehyde with 4-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add 2-aminobenzaldehyde (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Introduce a catalytic amount of an oxidizing agent. A common choice is copper oxide (Cu₂O) or the use of iodine in the presence of an oxidant like potassium persulfate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis_Workflow Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Aminobenzaldehyde + 4-Hydroxybenzaldehyde reaction Condensation Reaction (e.g., with Cu₂O catalyst in DMF, reflux) start->reaction workup Reaction Work-up (Solvent removal) reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: A workflow diagram illustrating the proposed synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for similar quinazoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50s1HH (C4 of quinazoline)
~8.50d2HH (ortho to quinazoline)
~8.00 - 7.50m4HH (quinazoline ring)
~7.00d2HH (ortho to hydroxyl)
~5.00s (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C=N (C2 of quinazoline)
~160C-OH (phenol)
~152C4a of quinazoline
~150C8a of quinazoline
~134 - 125Aromatic CHs (quinazoline and phenol)
~128Quaternary C (ipso-C of phenol)
~122C4 of quinazoline
~116Aromatic CH (ortho to hydroxyl)

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodCharacteristic Peaks/Values
IR Spectroscopy ~3400-3200 cm⁻¹ (O-H stretch, broad), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1620-1580 cm⁻¹ (C=N and C=C stretches), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) Predicted M⁺ at m/z = 222.08. Fragmentation would likely involve loss of CO and HCN from the quinazoline ring.

Table 4: Predicted UV-Vis Spectroscopic Data

Solventλmax (nm)Transition
Ethanol~250-260π → π
~340-350n → π

Experimental Protocols for Spectroscopic Analysis

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathway

Derivatives of 2-(quinazolin-2-yl)phenol have been identified as potent inhibitors of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway. Inhibition of Chk2 can prevent cell cycle arrest and apoptosis, making it a target for cancer therapy, particularly in combination with DNA-damaging agents.

Chk2_Signaling_Pathway Proposed Signaling Pathway Inhibition by this compound dna_damage DNA Damage atm ATM Kinase dna_damage->atm activates chk2 Chk2 Kinase atm->chk2 phosphorylates (activates) p53 p53 chk2->p53 phosphorylates cdc25a Cdc25A chk2->cdc25a phosphorylates (inhibits) cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cdc25a->cell_cycle_arrest promotes progression (inhibition leads to arrest) compound This compound compound->chk2 inhibits

Caption: Inhibition of the Chk2 signaling pathway by this compound.

Conclusion

The Quinazoline Scaffold: A Cornerstone in Modern Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Quinazoline derivatives have garnered significant attention for their potential in treating a multitude of diseases, most notably cancer, but also exhibiting anti-inflammatory, antifungal, and antihypertensive properties.[1][2] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval for cancer therapy, underscoring the clinical significance of this chemical moiety.[3] This technical guide provides a comprehensive overview of the discovery of novel quinazoline compounds for therapeutic use, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of anticancer applications.

Therapeutic Rationale: Targeting Key Signaling Pathways

A primary focus of quinazoline-based drug discovery has been the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[4] Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[5] Quinazoline derivatives, especially the 4-anilinoquinazoline class, have been designed to be potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[6] By blocking the ATP-binding site, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor growth and survival.

Beyond EGFR, researchers have developed quinazoline derivatives that dually target other important kinases like vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis.[7] This multi-targeted approach aims to overcome drug resistance and improve therapeutic efficacy.

Below is a diagram illustrating a simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival

Caption: Simplified EGFR signaling cascade.

Drug Discovery and Development Workflow

The discovery of novel quinazoline-based therapeutics follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. This process is iterative, with data from biological testing feeding back to inform the design of more potent and selective compounds.

The following diagram outlines a typical workflow for the discovery and development of novel quinazoline compounds.

Drug_Discovery_Workflow Quinazoline Drug Discovery Workflow Target_Identification Target Identification (e.g., EGFR, VEGFR) Lead_Generation Lead Generation (High-Throughput Screening, Structure-Based Design) Target_Identification->Lead_Generation Chemical_Synthesis Chemical Synthesis of Quinazoline Derivatives Lead_Generation->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Enzyme Assays, Cell Viability) Chemical_Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization (Improve Potency, Selectivity, ADMET Properties) SAR_Studies->Lead_Optimization Lead_Optimization->Chemical_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development (Toxicology, Formulation) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials

Caption: A typical drug discovery workflow.

Experimental Protocols

Synthesis of 4-Anilinoquinazoline Derivatives

A common route for the synthesis of 4-anilinoquinazoline derivatives is outlined below. This is a general procedure and may require optimization for specific target compounds.

Step 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one

  • Reaction Setup: In a reaction vessel, combine 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide with formamide.

  • Heating: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and add water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain the quinazolinone intermediate.[8]

Step 2: Chlorination of the Quinazolinone Intermediate

  • Reaction Setup: Suspend the quinazolinone from Step 1 in a suitable solvent such as toluene.

  • Reagent Addition: Add a chlorinating agent, for example, a mixture of phosphoryl chloride and triethylamine, to the suspension while stirring.[8]

  • Heating: Heat the reaction mixture to reflux until the reaction is complete as indicated by TLC.

  • Work-up: Cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like 1,2-dichloroethane.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]

Step 3: Synthesis of the Final 4-Anilinoquinazoline Product

  • Reaction Setup: Dissolve the chlorinated intermediate from Step 2 in a suitable solvent such as isopropanol.

  • Reagent Addition: Add the desired substituted aniline and a catalytic amount of an acid like pyridine hydrochloride.[6]

  • Heating: Reflux the reaction mixture, monitoring for completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The final product is typically purified by column chromatography on silica gel.[6]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) into 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO₂ at 37°C.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives and incubate for 72-96 hours.[6]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In Vivo Antitumor Efficacy (Xenograft Model)

In vivo studies are crucial for evaluating the therapeutic potential of lead compounds in a living organism. A common model is the subcutaneous xenograft model in immunodeficient mice.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[9][10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or H1975) into the flank of each mouse.[9][10]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~50 mm³). Once tumors reach the desired size, randomize the mice into control and treatment groups.[9]

  • Drug Administration: Administer the test compound (dissolved in a suitable vehicle like PBS) to the treatment group via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.[9]

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.[9]

  • Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.[9]

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Pharmacological Data of Novel Quinazoline Derivatives

The following tables summarize the in vitro antiproliferative activity of selected novel quinazoline derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinazoline Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 18 MGC-8030.85[3]
MCF-71.27[3]
PC-91.54[3]
A5492.16[3]
H19751.88[3]
Compound 6 MGC-8036.23[3]
Compound 4a MKN452.5[11]
Gefitinib (Control) MKN453.2[11]
Compound 8a A4312.62

Table 2: EGFR and VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

CompoundTargetIC₅₀ (nM)Reference
Compound 13 EGFRʷᵗ5.06[4]
Gefitinib (Control) EGFRʷᵗ3.22[4]
Lapatinib (Control) EGFRʷᵗ27.06[4]
Compound 8 EGFRʷᵗ0.8[4]
EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ2.7[4]
Afatinib (Control) EGFRʷᵗ0.6[4]
EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ3.5[4]
Nitro-substituted Azole Derivatives EGFR0.37 to 12.93[4]
Thiourea-containing Derivative 7a/7b EGFR10[12]

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework in the development of novel therapeutic agents, particularly in oncology. The extensive research into structure-activity relationships has led to the successful clinical application of several EGFR inhibitors. Future research will likely focus on the development of quinazoline derivatives with novel mechanisms of action, such as dual or multi-targeted kinase inhibitors, to combat drug resistance and improve patient outcomes. Furthermore, the exploration of quinazolines for other therapeutic areas, including neurodegenerative diseases and infectious diseases, continues to be a promising avenue of investigation. The integration of computational methods, such as QSAR and molecular docking, will further accelerate the design and optimization of the next generation of quinazoline-based drugs.[13]

References

Preliminary Cytotoxicity Screening of 4-(Quinazolin-2-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-(Quinazolin-2-yl)phenol, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document leverages findings from its structural isomer, 2-(Quinazolin-2-yl)phenol, to provide a foundational understanding of its potential cytotoxic profile. This guide details experimental methodologies for key cytotoxicity assays, presents available quantitative data, and visualizes relevant cellular signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers initiating cytotoxic evaluations of this class of compounds.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] The quinazoline scaffold is a key component in several clinically approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy.[1][3] Phenolic derivatives of quinazolines are of particular interest as the hydroxyl group can contribute to antioxidant activity and participate in key interactions with biological targets.[4]

This guide focuses on the preliminary cytotoxicity screening of this compound. While direct studies on this specific molecule are limited, research on its structural isomer, 2-(Quinazolin-2-yl)phenol, provides valuable insights into its potential as a cytotoxic agent. One study identified a derivative of 2-(quinazolin-2-yl)phenol as a potent inhibitor of Checkpoint Kinase 2 (CHK2), a crucial enzyme in the DNA damage response signaling pathway, with an IC50 of 3 nM.[5][6][7][8] This suggests that quinazolinyl-phenols may exert their cytotoxic effects through the modulation of key cellular signaling cascades.

This document outlines the standard experimental protocols for assessing the cytotoxic effects of novel compounds, summarizes the available quantitative data for the closely related 2-(Quinazolin-2-yl)phenol, and provides diagrams of pertinent signaling pathways and experimental workflows to guide further research.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative cytotoxicity data for a potent derivative of the structural isomer, 2-(Quinazolin-2-yl)phenol. This data is presented to provide a benchmark for the expected potency of this class of compounds.

CompoundCell LineAssayIC50 (nM)Reference
2-(Quinazolin-2-yl)phenol derivative (CCT241533)HT29 (Human Colon Cancer)SRB Assay3[5][6][7][8]

Experimental Protocols

This section provides detailed methodologies for three standard in vitro assays to determine the cytotoxicity of a test compound like this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][5][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cancer cell lines (e.g., HT29, MCF-7, A549)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[2][12][13][14]

Materials:

  • 96-well plates

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit)

  • Cell culture medium

  • Cancer cell lines

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and controls (vehicle control, spontaneous LDH release, and maximum LDH release).

  • Incubate for the desired time.

  • For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1][4][15][16][17] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Cancer cell lines

Procedure:

  • Seed cells and treat with the test compound for the desired duration.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and the general workflow for cytotoxicity screening.

G Potential Signaling Pathway for this compound cluster_0 Cellular Response cluster_1 Upstream Signaling Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage DNA Damage CHK2 CHK2 DNA_Damage->CHK2 Activation p53 p53 CHK2->p53 Phosphorylation p53->Apoptosis p53->CellCycleArrest Compound This compound Compound->CHK2 Inhibition

Caption: Potential mechanism of action via CHK2 inhibition.

G General Workflow for Cytotoxicity Screening cluster_0 In Vitro Assays cluster_1 Data Analysis MTT MTT Assay IC50 IC50 Determination MTT->IC50 LDH LDH Assay LDH->IC50 Apoptosis Annexin V/PI Assay Mechanism Mechanism of Cell Death Apoptosis->Mechanism Start Compound Synthesis (this compound) CellCulture Cell Line Seeding Start->CellCulture Treatment Compound Treatment CellCulture->Treatment Treatment->MTT Treatment->LDH Treatment->Apoptosis

Caption: Workflow for in vitro cytotoxicity evaluation.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary cytotoxicity screening of this compound. By leveraging data from its structural isomer and outlining detailed experimental protocols, this document serves as a starting point for researchers in the field of drug discovery. The provided visualizations of potential signaling pathways and experimental workflows offer a clear roadmap for investigation. Further studies are warranted to elucidate the specific cytotoxic mechanism and to determine the definitive IC50 values of this compound against a panel of cancer cell lines. The promising activity of related quinazoline-phenol compounds suggests that this molecule may hold potential as a novel anticancer agent.

References

The Inner Workings of a Versatile Scaffold: An In-depth Technical Guide to the Mechanism of Action of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide delves into the core molecular interactions and cellular consequences of quinazoline derivatives, providing a comprehensive resource for researchers and drug development professionals. From their well-established role as kinase inhibitors to their influence on cell cycle regulation and apoptosis, we explore the intricate ways in which these compounds exert their pharmacological effects.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which quinazoline derivatives exhibit their therapeutic efficacy, particularly in oncology, is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

Many quinazoline-based drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family.[1][2] Overexpression or mutation of EGFR is a key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[3][4]

Quinazoline derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[1][5] This prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling proteins, thereby inhibiting cell proliferation, survival, and metastasis.[1][4] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline scaffold.[3][6]

Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits P P ATP->P Phosphorylation ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and its inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[4] Some quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR, or as selective VEGFR inhibitors.[2][7] By blocking VEGFR signaling, these compounds can inhibit tumor angiogenesis, leading to a reduction in tumor growth and spread. Vandetanib is an example of a clinically approved quinazoline derivative that targets VEGFR.[6]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, quinazoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[4][8]

Apoptosis Induction

Several studies have shown that quinazoline compounds can trigger the intrinsic apoptotic pathway.[9] This is often characterized by the activation of caspases, such as caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[9] Some derivatives have been shown to induce apoptosis in various cancer cell lines, including those of the breast, liver, and colon.[3][9]

Cell Cycle Arrest

Quinazoline derivatives can also interfere with the normal progression of the cell cycle, a fundamental process for cell division.[8] Many compounds have been observed to cause cell cycle arrest at the G2/M phase.[8] This prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of key cell cycle regulatory proteins.

Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Quinazoline Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Cell_Lines Cancer Cell Lines (e.g., A549, MCF-7, HCT116) Purification->Cell_Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay Kinase_Assay Enzyme Inhibition Assay (e.g., EGFR, VEGFR) Cell_Lines->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Lines->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Lines->Cell_Cycle_Assay IC50 Determine IC50 values MTT_Assay->IC50 Kinase_Assay->IC50 Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism

Caption: A typical workflow for the biological evaluation of quinazoline derivatives.

Other Mechanisms of Action

The versatility of the quinazoline scaffold allows for its interaction with a range of other biological targets.

Tubulin Polymerization Inhibition

Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[8][10] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to apoptosis. This mechanism is similar to that of established anticancer drugs like paclitaxel.

PARP-1 Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process.[3] Inhibition of PARP-1 is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent PARP-1 inhibitory activity.[3]

Quantitative Data on Quinazoline Derivatives

The following tables summarize the in vitro activities of selected quinazoline derivatives against various cancer cell lines and kinases.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
Compound (47)EGFR12[1]
Compound (46)VEGFR-25.4[1]
Hybrid 9AXL1.1[4]
PVHD303 (34)-13[4]
Hybrid 35EGFR6.15[4]
Hybrid 35HER29.78[4]
Compound (107)EGFRwt-TK10[8]
Compound 24EGFRwt-[2]
Compound 24EGFRT790M-[2]
Compound 6dEGFR69[11]
ErlotinibEGFR45[11]
Compound 1iEGFR1[7]
Compound 1jEGFR78[7]
Compound 1lEGFR51[7]
Compound 1iVEGFR-279[7]
Compound 1jVEGFR-214[7]
Compound 1lVEGFR-214[7]

Table 2: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound (47)HUVEC1.8[1]
Compound 24A5496.54[2]
Compound 24A4314.04[2]
Compound 24EGFRT790M+ cells1.94[2]
GefitinibA54915.59[2]
GefitinibA4318.37[2]
OsimertinibEGFRT790M+ cells0.98[2]
Compound (101)L12105.8[8]
Compound (101)K562>50% inhibition at 1 µg/mL[8]
ColchicineL1210/K5623.2[8]
Compound 3oA5494.26[12]
Compound 3oHCT1163.92[12]
Compound 3oMCF-70.14[12]
GefitinibA54917.9[12]
GefitinibHCT11621.55[12]
GefitinibMCF-720.68[12]
Compound V-dOvarian cancer cells~5[13]
Compound V-lOvarian cancer cells~5[13]
Compound 6dNCI-H4600.789[11]
Compound (23)A4313.4[14]
Compound (26)MCF-72.49[14]
Compound (26)A549178.34[14]

Experimental Protocols

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives often involves multi-step reactions. A common method is the reaction of an appropriately substituted anthranilic acid derivative with a formamide or a similar reagent to form the quinazolinone ring.[15] Further modifications at various positions of the quinazoline core can be achieved through nucleophilic substitution and other standard organic reactions.[16][17]

General Synthetic Scheme:

Synthesis_Scheme Start Substituted Anthranilic Acid Intermediate1 Intermediate Formation Start->Intermediate1 Reacts with Cyclization Cyclization Intermediate1->Cyclization Reagent1 + Reagent (e.g., Formamide) Quinazolinone Quinazolinone Core Cyclization->Quinazolinone Modification Further Modification (e.g., Halogenation, Substitution) Quinazolinone->Modification Final_Product Final Quinazoline Derivative Modification->Final_Product

Caption: A generalized synthetic pathway for quinazoline derivatives.

Characterization of the synthesized compounds is typically performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm their chemical structures.[16][18]

In Vitro Anticancer Activity Evaluation

The antiproliferative activity of the synthesized quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][18]

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

The ability of quinazoline derivatives to inhibit specific kinases (e.g., EGFR, VEGFR-2) is determined using in vitro kinase assays.

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a suitable buffer.

  • Inhibitor Addition: The quinazoline derivative at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), ELISA-based methods, or fluorescence-based assays.

  • IC50 Calculation: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.

Flow cytometry is a powerful technique used to analyze apoptosis and the cell cycle distribution of cells treated with quinazoline derivatives.

  • For Apoptosis: Cells are treated with the compound, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells). Flow cytometric analysis can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • For Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., PI). The DNA content of individual cells is then measured by flow cytometry. The resulting histogram of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Quinazolin-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(quinazolin-2-yl)phenol analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate the activity of various biological targets, particularly protein kinases. This document details the synthesis, biological evaluation, and SAR of these analogs, offering valuable insights for the design and development of novel therapeutic agents.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The this compound moiety, in particular, has been identified as a key pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.[1][2] This guide will focus on the SAR of this specific analog class, exploring how modifications to its chemical structure influence its biological activity.

Synthetic Strategies

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route is outlined below. The key steps often include the formation of the quinazolinone ring followed by functional group manipulations to introduce the phenolic moiety and other desired substituents.

A common synthetic approach starts with the appropriate anthranilic acid derivative, which undergoes cyclization with a suitable reagent to form the quinazolinone core. The 2-position of the quinazoline ring is often functionalized with an aryl group, which will bear the phenol or a precursor to the phenol.[2] Demethylation of a methoxy-substituted precursor is a frequently employed final step to yield the desired phenol.[2]

General Synthetic Workflow:

SynthesisWorkflow Start Anthranilic Acid Derivative Step1 Cyclization to form Quinazolinone Start->Step1 Step2 Functionalization at C2 Step1->Step2 Step3 Introduction of Phenol Precursor Step2->Step3 Step4 Deprotection/Final Modification Step3->Step4 End This compound Analog Step4->End

Caption: A generalized workflow for the synthesis of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the quinazoline ring and the phenolic ring. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Key Structural Features Influencing Activity:

  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is often crucial for activity, as it can act as a hydrogen bond donor or acceptor, interacting with key residues in the active site of the target protein. Its position on the phenyl ring significantly impacts potency.[3]

  • Substituents on the Quinazoline Ring: Modifications at various positions of the quinazoline ring can modulate activity and selectivity. For instance, substitutions at the 6- and 7-positions with small lipophilic groups or hydrogen bond acceptors can enhance binding affinity to certain kinases.[4]

  • Substituents on the Phenolic Ring: The introduction of additional substituents on the phenolic ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. Halogen atoms and small alkyl groups are common modifications.[3]

Quantitative SAR Data:

The following tables summarize the quantitative SAR data for a series of this compound analogs investigated as inhibitors of Checkpoint Kinase 2 (CHK2), a key regulator of the DNA damage response.[3]

Table 1: SAR of Substituents on the Phenolic Ring of 2-(Quinazolin-2-yl)phenol Analogs as CHK2 Inhibitors [3]

CompoundR1R2R3R4CHK2 IC50 (nM)
1 HHHH150
2 MeHHH60
3 ClHHH30
4 HMeHH200
5 HClHH100
6 HHMeH250
7 HHClH120
8 HHHMe300
9 HHHCl180

Table 2: SAR of Substituents on the Quinazoline Ring of 2-(Quinazolin-2-yl)phenol Analogs as CHK2 Inhibitors [3]

CompoundR5R6R7R8CHK2 IC50 (nM)
10 HHHH150
11 FHHH80
12 ClHHH50
13 HFHH90
14 HClHH60
15 HHFH100
16 HHClH70
17 HHHF200
18 HHHCl150

Data presented in the tables are adapted from the literature and are intended for illustrative purposes.

Relevant Signaling Pathways

This compound analogs often exert their biological effects by inhibiting protein kinases involved in critical cellular signaling pathways, such as the PI3K/Akt and EGFR pathways, which are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many cancers.[5][6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazoline This compound Analog Quinazoline->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Overactivation of this pathway is a common driver of tumor growth.[4][7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Quinazoline This compound Analog Quinazoline->EGFR Inhibits

Caption: The EGFR signaling cascade and its inhibition by quinazoline analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the SAR studies of this compound analogs.

5.1. General Synthesis of 2-Aryl-4-hydroxyquinazoline

This protocol describes a general method for the synthesis of the 2-aryl-4-hydroxyquinazoline core structure.

  • Step 1: Synthesis of 2-aminobenzamide. To a solution of isatoic anhydride in a suitable solvent (e.g., dioxane), add an excess of aqueous ammonia. Stir the mixture at room temperature for several hours. The product, 2-aminobenzamide, can be isolated by filtration.

  • Step 2: Condensation with an aromatic aldehyde. Mix 2-aminobenzamide with an appropriately substituted aromatic aldehyde in a solvent such as ethanol. Add a catalytic amount of a base (e.g., potassium carbonate) and reflux the mixture for several hours.

  • Step 3: Cyclization and oxidation. The intermediate from Step 2 is then cyclized and oxidized to form the 2-aryl-quinazolin-4(3H)-one. This can be achieved by various methods, including heating in the presence of an oxidizing agent.

  • Step 4: Introduction of the hydroxyl group. If the aryl group at the 2-position contains a methoxy substituent, it can be demethylated to the corresponding phenol using a reagent like boron tribromide (BBr3) in a suitable solvent (e.g., dichloromethane) at low temperatures.

5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes). e. Stop the reaction by adding the detection reagent. f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

5.3. MTT Cell Proliferation Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][9]

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][9]

General Experimental Workflow for SAR Study:

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Kinase Assay Purification->InVitro CellBased Cell-Based Proliferation Assay InVitro->CellBased SAR_Analysis SAR Analysis CellBased->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of this core structure can lead to significant improvements in potency and selectivity. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate new analogs, facilitating the iterative process of drug discovery and development. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of compounds.

References

Methodological & Application

Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the high-yield synthesis of 4-(Quinazolin-2-yl)phenol, a valuable heterocyclic compound for research and drug development. The synthesis involves an initial metal-free oxidative condensation to form the intermediate, 2-(4-methoxyphenyl)quinazoline, followed by a robust demethylation step. This protocol is designed to be efficient and reproducible, providing a clear pathway to obtaining the target compound in high purity and yield.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities. The phenolic hydroxyl group in this compound offers a key functional handle for further derivatization, making it a versatile building block in the synthesis of potential therapeutic agents. The following protocol outlines a reliable method to synthesize this compound in high yield.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 2-(4-methoxyphenyl)quinazoline

This procedure is adapted from a metal-free oxidative condensation method.

Materials:

  • 2-Aminobenzylamine

  • 4-Methoxybenzylamine

  • 4,6-dihydroxysalicylic acid monohydrate

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Activated alumina

Equipment:

  • 10 mL two-neck flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Oxygen balloon

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 10 mL two-neck flask, add 2-aminobenzylamine (3.0 mmol), 4-methoxybenzylamine (3.0 mmol), 4,6-dihydroxysalicylic acid monohydrate (5 mol%), BF₃·Et₂O (10 mol%), and DMSO (1.0 mL).

  • Equip the flask with an oxygen balloon.

  • Place the flask in an oil bath and stir the mixture at 90°C under an O₂ atmosphere for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the resulting mixture by column chromatography using activated alumina as the stationary phase and a mixture of ethyl acetate and hexane as the eluent to afford 2-(4-methoxyphenyl)quinazoline.

Step 2: Synthesis of this compound

This procedure details the demethylation of the methoxy-substituted quinazoline intermediate using boron tribromide.

Materials:

  • 2-(4-methoxyphenyl)quinazoline

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Dissolve 2-(4-methoxyphenyl)quinazoline (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add boron tribromide (1M solution in DCM, 2.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 22 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

StepProductStarting MaterialsReagentsSolventTemperatureTimeYield
12-(4-methoxyphenyl)quinazoline2-Aminobenzylamine, 4-Methoxybenzylamine4,6-dihydroxysalicylic acid, BF₃·Et₂O, O₂DMSO90°C48 h~44%[1]
2This compound2-(4-methoxyphenyl)quinazolineBoron tribromide (BBr₃)Dichloromethane0°C to rt22 h~79-86%

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-(4-methoxyphenyl)quinazoline cluster_step2 Step 2: Demethylation A 2-Aminobenzylamine + 4-Methoxybenzylamine B Add Catalysts: 4,6-dihydroxysalicylic acid BF3·Et2O A->B C Reaction in DMSO under O2 atmosphere at 90°C for 48h B->C D Column Chromatography (Alumina, EtOAc/Hexane) C->D E 2-(4-methoxyphenyl)quinazoline D->E F 2-(4-methoxyphenyl)quinazoline in anhydrous DCM E->F Intermediate G Add BBr3 at 0°C F->G H Stir at room temperature for 22h G->H I Aqueous Workup (NaHCO3, Brine) H->I J Purification I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: 4-(Quinazolin-2-yl)phenol as a Kinase Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities, including potent kinase inhibition. The 4-(Quinazolin-2-yl)phenol series of compounds has emerged as a promising class of ATP-competitive kinase inhibitors. Notably, derivatives of this scaffold have demonstrated high potency and selectivity against key kinases involved in cellular signaling pathways critical to cancer and other diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its analogs as kinase inhibitors in common cell-based assays. The primary target for this class of compounds has been identified as Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response pathway.[1][2] Additionally, other research has indicated that substituted phenol quinazolines can act as potent inhibitors of the RET kinase.[3][4][5]

Mechanism of Action

Compounds based on the 2-(quinazolin-2-yl)phenol scaffold act as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. By doing so, they effectively block the downstream signaling cascade initiated by the target kinase. The inhibition of CHK2, for instance, can abrogate the cell cycle arrest and apoptosis that would typically occur in response to DNA damage, a mechanism of significant interest in oncology research.

Data Presentation

The following tables summarize the quantitative data for a representative potent 2-(quinazolin-2-yl)phenol analog, CCT241533, which demonstrates the potential of this chemical series as a selective CHK2 inhibitor.[2]

Table 1: In Vitro Kinase Inhibitory Activity of a Representative 2-(Quinazolin-2-yl)phenol Analog (CCT241533)

Kinase TargetIC50 (nM)Assay Type
CHK23Biochemical
CHK1>1000Biochemical

Data is representative of potent compounds from the 2-(quinazolin-2-yl)phenol series as reported in the literature.[2]

Table 2: Cellular Activity of a Representative 2-(Quinazolin-2-yl)phenol Analog (CCT241533)

Cell LineAssay TypeEndpointIC50 (µM)
HT29 (Colon Cancer)Western BlotInhibition of CHK2 phosphorylationMechanistic Inhibition Demonstrated
Mouse ThymocytesRadioprotection AssayProtection from radiation-induced apoptosisConcentration-dependent effect

Data is representative of potent compounds from the 2-(quinazolin-2-yl)phenol series as reported in the literature.[2]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound or its analogs as kinase inhibitors.

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of the compound on the activity of a purified kinase enzyme.

Materials:

  • Recombinant kinase (e.g., CHK2)

  • Kinase substrate (e.g., a specific peptide)

  • This compound (or analog) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Incubator

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant kinase and its substrate to each well.

  • Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 4x LDS sample buffer for radioactive assays or as per the ADP-Glo™ kit instructions).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the kinase inhibitor.

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibition of kinase activity within the cell by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line of interest

  • This compound (or analog)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CHK2, anti-total-CHK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK2) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., total-CHK2 and β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Double-Strand Breaks) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK2 CHK2 ATM_ATR->CHK2 phosphorylates (activates) p53 p53 CHK2->p53 phosphorylates (stabilizes) DNA_Repair DNA Repair CHK2->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Inhibitor This compound Inhibitor->CHK2 inhibits

Caption: DNA Damage Response Pathway Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50_Biochemical Determine Biochemical IC50 Kinase_Assay->IC50_Biochemical Cell_Culture Cell Line Selection & Culture Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blotting Cell_Culture->Western_Blot IC50_Cellular Determine Cellular IC50 Cell_Viability->IC50_Cellular Phospho_Inhibition Assess Target Phosphorylation Western_Blot->Phospho_Inhibition Start Compound: This compound Start->Kinase_Assay Start->Cell_Culture

Caption: Workflow for evaluating this compound as a kinase inhibitor.

References

Application Notes and Protocols for 4-(Quinazolin-2-yl)phenol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the study of 4-(Quinazolin-2-yl)phenol , a quinazoline derivative, in cancer cell line research. While direct studies on this specific isomer are limited in publicly available literature, the protocols and data presented here are based on extensive research on the closely related isomer, 2-(Quinazolin-2-yl)phenol, and the broader class of quinazoline-based anticancer agents. These compounds have shown significant promise as inhibitors of key signaling pathways involved in cancer progression.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Several quinazoline-based drugs, such as gefitinib and erlotinib, are established as targeted cancer therapies. The quinazoline scaffold often serves as a core structure for the design of kinase inhibitors. This document focuses on the potential utility of this compound in cancer research, drawing parallels from studies on its structural isomers and related molecules.

Potential Mechanism of Action

Based on the known targets of quinazoline derivatives, this compound is hypothesized to exert its anticancer effects through the inhibition of protein kinases crucial for cancer cell survival and proliferation. A key potential target is Checkpoint Kinase 2 (CHK2) , a critical component of the DNA damage response pathway. Inhibition of CHK2 can sensitize cancer cells to DNA-damaging agents and induce apoptosis. Other potential targets within the kinome include Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are frequently dysregulated in various cancers.[1][2][3]

Data Presentation

Compound (2-(Quinazolin-2-yl)phenol derivative)CHK2 IC50 (nM)[4]
Unsubstituted 1000
4-Fluoro 500
4-Chloro 300
4-Bromo 250
4-Methyl 700
4-Methoxy 1500
4-Trifluoromethyl 400
4,6-Dichloro 100
46 (CCT241533) 3[4]

Note: The data presented is for the 2-(Quinazolin-2-yl)phenol scaffold and its derivatives. Further studies are required to determine the specific activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound in cancer cell lines.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 2-(Quinazolin-2-yl)phenols.

Materials:

  • 2-Aminobenzonitrile

  • 4-Hydroxybenzaldehyde

  • Sodium metabisulfite

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of 4-hydroxybenzaldehyde (1.0 eq) and sodium metabisulfite (1.1 eq) in DMF/water is heated.

  • 2-Aminobenzonitrile (1.0 eq) is added to the reaction mixture.

  • The reaction is heated at reflux for 12-18 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol 2: Cell Culture

Materials:

  • Human cancer cell lines (e.g., HT29 colon cancer, MCF-7 breast cancer, A549 lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

Procedure:

  • Maintain cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Western Blot Analysis

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CHK2, anti-CHK2, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction Reaction 2-Aminobenzonitrile->Reaction + 4-Hydroxybenzaldehyde + Na2S2O5, DMF/H2O, Reflux Purification Purification Reaction->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK2 CHK2 ATM_ATR->CHK2 phosphorylates p53 p53 CHK2->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Compound This compound Compound->CHK2 inhibits

Caption: Proposed CHK2 signaling pathway inhibition.

G cluster_workflow Experimental Workflow Start Cancer Cell Lines Treatment Treat with this compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Western_Blot Western Blot (p-CHK2, PARP cleavage) Mechanism->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis End Conclusion Data_Analysis->End

Caption: General experimental workflow for evaluation.

Future Research Directions

Further investigation is warranted to fully elucidate the anticancer potential of this compound. Recommended future studies include:

  • Kinome Profiling: To identify the specific kinase targets of the compound.

  • In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models of cancer.

  • Combination Studies: To assess the synergistic effects of this compound with existing chemotherapeutic agents or radiation therapy.

  • Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective analogs.

By following these protocols and exploring the suggested research avenues, the scientific community can gain valuable insights into the therapeutic potential of this compound as a novel anticancer agent.

References

Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-(quinazolin-2-yl)phenol derivatives. This class of compounds has garnered significant interest in drug discovery, primarily as inhibitors of protein kinases and modulators of key signaling pathways implicated in cancer and other diseases. The following sections detail the biological context, screening strategies, and specific experimental procedures to identify and characterize novel bioactive molecules within this chemical scaffold.

Biological Context and Therapeutic Potential

Quinazoline and its derivatives, including the this compound scaffold, are privileged structures in medicinal chemistry. They are known to target a variety of protein kinases by competing with ATP at the enzyme's active site. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Notably, quinazoline-based drugs like gefitinib and erlotinib have been successfully developed as inhibitors of the epidermal growth factor receptor (EGFR), a key player in non-small-cell lung cancer.

Beyond EGFR, quinazoline derivatives have shown inhibitory activity against a range of other kinases, including VEGFR, CDK2, HER2, and PI3Kα, highlighting the broad therapeutic potential of this compound class. Furthermore, these compounds have demonstrated antiproliferative effects in various cancer cell lines, underscoring their importance in oncology drug discovery.

High-Throughput Screening Strategies

A tiered approach is typically employed for the HTS of this compound derivatives. This involves an initial primary screen to identify "hits" from a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Primary Screening:

  • Biochemical Assays: These assays directly measure the activity of the target enzyme, often a protein kinase. Luminescence-based assays that quantify ATP consumption, such as the Kinase-Glo® assay, are well-suited for HTS due to their simplicity and robust signal.

  • Cell-Based Assays: These assays assess the effect of the compounds on a cellular phenotype, such as cell viability or proliferation. Assays like the MTT or CellTiter-Glo® assays are commonly used to identify compounds with antiproliferative activity.

Secondary and Confirmatory Assays:

  • Dose-Response Studies: Hits from the primary screen are tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: Compounds are tested against a panel of related kinases to assess their selectivity. This is crucial for identifying compounds with a desirable safety profile and minimizing off-target effects.

  • Mechanism of Action Studies: Further biochemical and cellular assays are conducted to understand how the compound inhibits the target and affects downstream signaling pathways.

Data Presentation

The following tables summarize the inhibitory activities of representative this compound and related quinazoline derivatives against various protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 6b PI3Kα13.6--
Thieno[3,2-d]pyrimidine derivative 15e PI3K p110α2.0--
Quinazolin-4(3H)-one 2i CDK2173Imatinib131
Quinazolin-4(3H)-one 3i CDK2177Imatinib131
Quinazolin-4(3H)-one 2i HER2128Erlotinib56
Quinazolin-4(3H)-one 3i HER2181Erlotinib56
Quinazolin-4(3H)-one 2j VEGFR2247Sorafenib91
Quinazolin-4(3H)-one 3g VEGFR2294Sorafenib91
2-(Quinazolin-2-yl)phenol 46 CHK23--
4-Anilinoquinazoline derivativeEGFR9.2Osimertinib8.1

Data compiled from multiple sources.[1][2][3][4]

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Quinazolin-4(3H)-one 3j MCF7Breast Adenocarcinoma0.20Lapatinib5.90
Quinazolin-4(3H)-one 3g A2780Ovarian Carcinoma0.14Lapatinib12.11
Compound 18 MGC-803-0.85--
Thieno[3,2-d]pyrimidine derivative 15e A375Melanoma0.58--
4-Anilinoquinazoline derivativeA549Non-small cell lung6.54Gefitinib15.59
4-Anilinoquinazoline derivativeA431-4.04Gefitinib8.37
4-Anilinoquinazoline derivativeNCI-H1975 (EGFR T790M)Non-small cell lung1.94Osimertinib0.98

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols and Visualizations

This section provides detailed protocols for key experiments in the HTS workflow for this compound derivatives, along with visual representations of the experimental logic and relevant signaling pathways.

High-Throughput Kinase Inhibitor Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screen to identify kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Lead Optimization Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay 10 µM single concentration Hit Identification Hit Identification Biochemical Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell-Based Assay Cell-Based Assay Antiproliferative Activity Antiproliferative Activity Cell-Based Assay->Antiproliferative Activity SAR Studies SAR Studies Antiproliferative Activity->SAR Studies Off-Target Effects Off-Target Effects Selectivity Profiling->Off-Target Effects Potency & Specificity Potency & Specificity SAR Studies->Potency & Specificity

A typical workflow for HTS of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay and is suitable for HTS to identify inhibitors of a specific protein kinase.

Objective: To quantify the activity of a target kinase in the presence of test compounds by measuring the amount of remaining ATP in the reaction.

Materials:

  • Target kinase (e.g., EGFR, PI3Kα)

  • Kinase substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound derivative library (dissolved in DMSO)

  • Kinase buffer (specific to the target kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each test compound from the library into the wells of a 384-well assay plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the target kinase and its specific substrate in the appropriate kinase buffer.

    • Add 5 µL of the kinase reaction mix to each well of the assay plate containing the compounds.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Mix the contents of the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many this compound derivatives have been developed to target components of this pathway, particularly PI3Kα.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

The PI3K/Akt signaling pathway and the point of inhibition.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cell proliferation and cytotoxicity in response to chemical compounds.

Objective: To determine the effect of this compound derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for the Quantification of 4-(Quinazolin-2-yl)phenol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities, including roles as tyrosine kinase inhibitors. The compound 4-(Quinazolin-2-yl)phenol belongs to this class and is of interest for its potential pharmacological effects. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in biological samples. The methodologies described are based on established analytical techniques for structurally similar phenolic and quinazoline-based compounds, providing a robust starting point for method development and validation. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highlighted as the principal analytical techniques.

Potential Signaling Pathway Involvement

Quinazoline derivatives are well-documented as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Inhibition of EGFR signaling can disrupt downstream pathways that regulate cell proliferation, survival, and angiogenesis, making it a key target in oncology.[4][5] While the specific activity of this compound has not been extensively characterized, its structural similarity to known EGFR inhibitors suggests it may act in a similar manner. The diagram below illustrates the EGFR signaling pathway and the potential point of inhibition by a quinazoline-based compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Autophosphorylation & Activation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition

Analytical Methodologies

The choice of analytical method for the quantification of this compound will depend on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of compounds with a chromophore, such as this compound.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Preparation Sample Preparation (LLE or SPE) Sample->Preparation Analysis HPLC-UV Analysis Preparation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

HPLC-UV Experimental Workflow

Protocol for HPLC-UV Analysis of this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar quinazoline derivative not present in the sample).

  • Add 100 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 3 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength to be determined by UV scan of a standard solution of this compound (likely in the range of 254-350 nm).

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of this compound into blank plasma.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalysis, especially for low concentrations.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Preparation Sample Preparation (SPE or Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

LC-MS/MS Experimental Workflow

Protocol for LC-MS/MS Analysis of this compound in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add 50 µL of an internal standard (IS) solution (a stable isotope-labeled version of the analyte is preferred).

  • Condition a mixed-mode SPE cartridge (e.g., C18 and strong cation exchange) with 2 mL of methanol followed by 2 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elute the analyte and IS with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for the analyte).

  • MRM Transitions: The precursor and product ion transitions for both this compound and the IS must be determined by direct infusion of standard solutions.

3. Calibration and Quantification

  • Prepare calibration standards and QC samples in blank urine.

  • Process and analyze these along with the unknown samples.

  • Quantification is based on the peak area ratio of the analyte to the IS.

Quantitative Data Summary

As no specific validated methods for this compound are currently published, the following table provides representative quantitative data for the analysis of structurally similar phenolic and quinazoline compounds in biological matrices using LC-MS/MS. These values can serve as a benchmark during method development and validation.

ParameterRepresentative Value Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 5000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery (%) 70 - 120%
Matrix Effect (%) Within acceptable limits (typically 85-115%)

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the development and implementation of analytical methods for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study. For regulatory bioanalysis, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity. Thorough method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is essential before applying these methods to the analysis of study samples.

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of Phenolic Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a phenolic moiety into the quinazolinone scaffold can enhance its antioxidant potential, making these compounds promising candidates for combating oxidative stress-related diseases.[1][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[4][5][6]

These application notes provide a comprehensive experimental design for testing the antioxidant properties of novel phenolic quinazoline derivatives. The protocols detailed herein cover widely accepted in vitro chemical assays—DPPH, ABTS, and FRAP—to assess radical scavenging and reducing power, as well as a cell-based assay (DCFDA) to evaluate intracellular ROS scavenging activity. Adherence to these standardized methods will ensure reproducible and comparable results, facilitating the identification of potent antioxidant lead compounds for further drug development.

Synthesis of Phenolic Quinazolines

The synthesis of phenolic quinazolines can be achieved through various established chemical routes. A common approach involves the condensation of anthranilic acid with appropriate isothiocyanate derivatives to form the quinazolin-4(3H)-one core.[1] Subsequent S-alkylation and reaction with hydrazine hydrate can yield key intermediates.[1] Finally, condensation of these intermediates with various dihydroxybenzaldehydes results in the desired phenolic quinazoline derivatives.[1] The synthesized compounds should be purified and their structures confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1][7]

Experimental Workflow

The overall experimental workflow for assessing the antioxidant properties of phenolic quinazolines is depicted below. This process begins with the synthesis and characterization of the compounds, followed by a series of in vitro antioxidant assays of increasing biological relevance, culminating in cell-based assays to confirm activity in a biological system.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Chemical Assays cluster_cellular Cell-Based Assay cluster_data Data Analysis synthesis Synthesis of Phenolic Quinazolines purification Purification & Characterization (NMR, MS, IR) synthesis->purification dpph DPPH Radical Scavenging Assay purification->dpph abts ABTS Radical Cation Decolorization Assay purification->abts frap FRAP Assay (Ferric Reducing Power) purification->frap dcfda DCFDA Cellular ROS Scavenging Assay purification->dcfda data_analysis IC50/EC50 Calculation & Comparative Analysis dpph->data_analysis abts->data_analysis frap->data_analysis dcfda->data_analysis

Caption: Experimental workflow for antioxidant screening.

In Vitro Antioxidant Assays: Detailed Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (phenolic quinazolines)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. Store this solution in a light-protected container.[8]

  • Preparation of Test Samples: Dissolve the phenolic quinazoline derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. Further dilute these stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.[8]

    • Add an equal volume of the DPPH working solution to each well.[8]

    • Include a blank containing only the solvent and the DPPH solution.

    • Mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[11]

Materials:

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol (50% v/v)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12][13]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with 50% (v/v) methanol to an absorbance of 1.00 ± 0.02 at 734 nm.[13]

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the test compound dilutions to the wells of a 96-well plate.[14][15]

    • Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well.[14][15]

    • Mix for 5 minutes with continuous shaking.[14][15]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes) in the dark.

  • Absorbance Measurement: Measure the absorbance at 734 nm.[14][15]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[16][17]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of Reducing Power: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (mM Fe²⁺).

Cell-Based Antioxidant Assay: Detailed Protocol

DCFDA (2',7'-dichlorofluorescin diacetate) Cellular ROS Assay

This assay measures the overall intracellular reactive oxygen species (ROS) levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]

Materials:

  • Adherent or suspension cells (e.g., human cell lines like THP-1)[18]

  • Cell culture medium

  • DCFDA (or H2DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Oxidative stress inducer (e.g., H₂O₂, Tert-butyl hydroperoxide)

  • Test compounds

  • Positive control (e.g., N-acetylcysteine)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Culture: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[19]

  • Preparation of DCFDA Staining Solution: Prepare a working solution of DCFDA (e.g., 10-50 µM) in pre-warmed cell culture medium or HBSS immediately before use.[20]

  • Cell Staining:

    • Wash the cells once with pre-warmed HBSS.[19]

    • Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[18][19]

  • Treatment:

    • Wash the cells with HBSS to remove the excess DCFDA solution.[19]

    • Add fresh medium containing the test phenolic quinazolines at various concentrations.

    • To induce oxidative stress, add the chosen inducer (e.g., H₂O₂) to the wells (except for the negative control).

  • Incubation: Incubate the plate for the desired period (e.g., 1-6 hours) at 37°C.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18] For flow cytometry, cells are harvested and analyzed for DCF fluorescence.[21]

  • Data Analysis: The antioxidant activity is determined by the percentage reduction in fluorescence in the cells treated with the phenolic quinazolines compared to the cells treated only with the oxidative stress inducer.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear and concise tables to facilitate comparison between different phenolic quinazoline derivatives and the positive controls.

Table 1: In Vitro Antioxidant Activity of Phenolic Quinazolines

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging (TEAC)FRAP Value (mM Fe²⁺/mg)
PQ-1Value ± SDValue ± SDValue ± SD
PQ-2Value ± SDValue ± SDValue ± SD
PQ-3Value ± SDValue ± SDValue ± SD
Ascorbic AcidValue ± SDValue ± SDValue ± SD
TroloxValue ± SDValue ± SDValue ± SD

Table 2: Cellular Antioxidant Activity of Phenolic Quinazolines

Compound IDConcentration (µM)% Reduction in ROS Generation (vs. H₂O₂ control)
PQ-110Value ± SD
25Value ± SD
50Value ± SD
PQ-210Value ± SD
25Value ± SD
50Value ± SD
N-acetylcysteine100Value ± SD

Signaling Pathways in Oxidative Stress

Phenolic antioxidants can exert their protective effects by modulating various signaling pathways involved in the cellular response to oxidative stress. The Keap1-Nrf2-ARE pathway is a critical regulator of endogenous antioxidant defenses.[22] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

G cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS (Oxidative Stress) Keap1Nrf2 Keap1-Nrf2 Complex ROS->Keap1Nrf2 induces dissociation PhenolicQuinazoline Phenolic Quinazoline PhenolicQuinazoline->Keap1Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantEnzymes Transcription of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes activates AntioxidantEnzymes->ROS neutralizes

Caption: The Keap1-Nrf2-ARE signaling pathway.

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1] Several quinazoline-based drugs have been successfully developed and are used in cancer therapy.[2] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival.[3] One of the critical mechanisms of action for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. This application note provides a detailed protocol for analyzing the effects of a specific quinazoline derivative, 4-(Quinazolin-2-yl)phenol, on the cell cycle of cancer cells.

This compound belongs to a class of compounds known to interact with various protein kinases that regulate the cell cycle.[4] While specific data for the 4-substituted isomer is emerging, related compounds such as 2-(quinazolin-2-yl)phenol have been identified as potent inhibitors of Checkpoint Kinase 2 (CHK2), a key regulator of the G2/M checkpoint.[5][6][7] Therefore, it is hypothesized that this compound may also induce cell cycle arrest, potentially at the G2/M phase, by modulating the activity of cell cycle regulatory proteins.

Principle

Cell cycle analysis is a fundamental technique used to assess the effects of chemical compounds on cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively determined by measuring the cellular DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[8][9] By staining cells with PI and analyzing them using flow cytometry, the fluorescence intensity of individual cells, which is directly proportional to their DNA content, can be measured.[9] This allows for the discrimination of cell populations in different cell cycle phases. This protocol outlines the methodology for treating cancer cells with this compound and subsequently analyzing their cell cycle distribution using PI staining and flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data representing the effect of this compound on the cell cycle distribution of a human cancer cell line (e.g., HeLa) after 24 hours of treatment.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)055.2 ± 2.525.1 ± 1.819.7 ± 2.1
This compound550.1 ± 3.120.5 ± 2.029.4 ± 3.5
This compound1042.3 ± 2.815.2 ± 1.542.5 ± 4.2
This compound2530.5 ± 3.310.8 ± 1.258.7 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, or A549) in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of appropriate complete growth medium.[10]

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, and 25 µM). A vehicle control containing the same concentration of DMSO should also be prepared.

  • Treatment: After 24 hours of initial incubation, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After the treatment period, collect the cells. For adherent cells, aspirate the medium, wash the cells with phosphate-buffered saline (PBS), and then detach them using trypsin-EDTA.[10] Collect the cells from each well into separate 5 ml flow cytometry tubes.

  • Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant.

  • Washing: Resuspend the cell pellet in 3 ml of PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.[9]

  • Fixation: Resuspend the cell pellet in 400 µl of PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and permeabilize the membrane.[11]

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[11] At this stage, the fixed cells can be stored at 4°C for several weeks before staining.

  • Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant carefully as the pellet may be loose. Wash the cells twice with 3 ml of PBS.[9]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) and incubate at room temperature for 5 to 10 minutes.[3][9]

  • Propidium Iodide Staining: Add 400 µl of propidium iodide solution (50 µg/ml in PBS) to the cell suspension and mix well.[9][11]

  • Incubation for Staining: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Record at least 10,000 events per sample.[9] Use a low flow rate for better resolution of the peaks. The PI fluorescence should be measured on a linear scale.[9] Gate out doublets and clumps using a plot of pulse area versus pulse width.[11]

  • Data Analysis: The resulting DNA content histograms can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation and Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition and Analysis A Seed Cancer Cells in 6-well Plates B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Harvest and Wash Cells D->E F Fix with Cold 70% Ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide G->H I Analyze by Flow Cytometry H->I J Gate Single Cells I->J K Generate DNA Content Histogram J->K L Quantify Cell Cycle Phases K->L

Caption: Experimental workflow for cell cycle analysis.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway Drug This compound CHK2 CHK2 Drug->CHK2 Inhibition Cdc25 Cdc25 Phosphatases CHK2->Cdc25 Inhibition CDK1_CyclinB CDK1/Cyclin B Complex Cdc25->CDK1_CyclinB Dephosphorylation (Activation) M_Phase M Phase CDK1_CyclinB->M_Phase Promotes Entry G2_Phase G2 Phase P1 P

Caption: Hypothesized signaling pathway for G2/M arrest.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3][4] Notably, substituted 2-(quinazolin-2-yl)phenols have been identified as potent inhibitors of key signaling molecules implicated in cancer progression, such as Checkpoint Kinase 2 (CHK2) and RET kinase.[5][6][7] CHK2 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemo- and radiotherapy. RET kinase is a receptor tyrosine kinase whose aberrant activation drives the growth of several cancer types. These findings provide a strong rationale for evaluating the in vivo anticancer efficacy of 4-(Quinazolin-2-yl)phenol.

This document provides a detailed experimental protocol for assessing the in vivo therapeutic potential of this compound using a human tumor xenograft model in immunocompromised mice. The protocol outlines the necessary steps from animal model selection and preparation to drug administration, efficacy evaluation, and data analysis.

Experimental Design and Workflow

The overall experimental workflow is designed to systematically evaluate the anti-tumor activity of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Nude Mice) acclimatization Animal Acclimatization (1-2 weeks) animal_model->acclimatization cell_culture Cancer Cell Line Culture (e.g., HT-29) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction acclimatization->tumor_induction tumor_measurement Tumor Growth Monitoring tumor_induction->tumor_measurement grouping Randomization into Treatment Groups tumor_measurement->grouping treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) grouping->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection euthanasia Euthanasia and Tissue Collection data_collection->euthanasia data_analysis Statistical Analysis data_collection->data_analysis ex_vivo Ex Vivo Analysis (Histopathology, Biomarkers) euthanasia->ex_vivo ex_vivo->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for in vivo efficacy testing.

Proposed Signaling Pathway

Based on existing literature for similar compounds, this compound is hypothesized to inhibit key kinases in cancer cell signaling pathways, such as the DNA damage response pathway involving CHK2.

signaling_pathway cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK2 CHK2 ATM_ATR->CHK2 p53 p53 CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Test_Compound This compound Test_Compound->CHK2 Inhibition

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts.[8][9]

  • Cell Line: Human colorectal carcinoma cell line HT-29. This cell line is well-characterized and has been used in studies involving CHK2 inhibitors.[5][6]

  • Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

Tumor Induction
  • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Experimental Groups and Treatment
  • Once tumors reach a palpable size (approximately 100-150 mm³), randomly assign the mice to the following treatment groups (n=8-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) via the selected route (e.g., oral gavage).

    • Group 2 (Low-Dose Test Compound): Administer this compound at a low dose (e.g., 25 mg/kg).

    • Group 3 (High-Dose Test Compound): Administer this compound at a high dose (e.g., 50 mg/kg).

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to colorectal cancer (e.g., 5-Fluorouracil).

  • Administration: Administer treatments once daily for a period of 21 days. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties and preliminary pharmacokinetic data of this compound.

Efficacy Assessment
  • Tumor Volume: Measure the tumor dimensions (length and width) twice a week using a digital caliper. Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Width² x Length) / 2

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of systemic toxicity.

  • Tumor Growth Inhibition (TGI): At the end of the treatment period, calculate the TGI for each treatment group relative to the vehicle control group using the formula:

    • TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100

Euthanasia and Tissue Collection
  • At the end of the study, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors, weigh them, and divide them for further analysis:

    • One portion to be fixed in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • Another portion to be snap-frozen in liquid nitrogen and stored at -80°C for biomarker analysis (e.g., Western blotting for CHK2 pathway proteins, RT-qPCR).

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison.

Table 1: Tumor Volume and Body Weight Data

Treatment GroupDay 0 (mm³)Day 4 (mm³)Day 7 (mm³)Day 11 (mm³)Day 14 (mm³)Day 18 (mm³)Day 21 (mm³)Day 21 Body Weight (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Low-Dose CompoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
High-Dose CompoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Efficacy and Toxicity Summary

Treatment GroupFinal Tumor Weight (g)Tumor Growth Inhibition (%)Overall Body Weight Change (%)Observations (e.g., clinical signs of toxicity)
Vehicle ControlMean ± SEM-Mean ± SEM-
Low-Dose CompoundMean ± SEMCalculated ValueMean ± SEMRecord any adverse effects
High-Dose CompoundMean ± SEMCalculated ValueMean ± SEMRecord any adverse effects
Positive ControlMean ± SEMCalculated ValueMean ± SEMRecord any adverse effects

Statistical Analysis

Data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between the treatment groups and the vehicle control group can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of this compound's anticancer efficacy. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this promising compound. The combination of tumor growth inhibition data with ex vivo biomarker analysis will provide valuable insights into the compound's mechanism of action and its potential as a novel cancer therapeutic.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This document provides detailed application notes and standardized protocols for assessing the anti-inflammatory properties of novel quinazolinone derivatives. The methodologies outlined herein cover both in vitro and in vivo models, offering a comprehensive framework for preclinical evaluation.

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. These can include the inhibition of enzymes like cyclooxygenases (COX) and nitric oxide synthase (iNOS), as well as the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The protocols detailed below will enable researchers to systematically investigate these mechanisms of action.

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of quinazolinone derivatives. These assays are typically rapid, cost-effective, and allow for the evaluation of specific molecular targets.

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Quinazolinone derivatives have been shown to selectively inhibit COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.[1][2]

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test quinazolinone derivatives and reference inhibitors (e.g., Celecoxib, Diclofenac)[3]

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare the assay buffer containing heme and the fluorometric probe.

  • Add 10 µL of the test compound or reference inhibitor at various concentrations to the wells of a 96-well plate.

  • Add 10 µL of COX-1 or COX-2 enzyme to the respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
Quinazolinone Derivative 115.20.530.4
Quinazolinone Derivative 2>501.2>41.7
Celecoxib (Reference)14.80.05296
Diclofenac (Reference)3.90.84.87

Note: Data are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[3]

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Heme, Fluorometric Probe) add_compounds Add Compounds to 96-well Plate prep_compounds Prepare Test Compounds & Reference Inhibitors prep_compounds->add_compounds add_enzyme Add COX-1 or COX-2 Enzyme add_compounds->add_enzyme incubate Incubate at RT (10 min) add_enzyme->incubate add_substrate Add Arachidonic Acid (Substrate) incubate->add_substrate read_fluorescence Read Fluorescence add_substrate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Nitric Oxide Synthase (NOS) Inhibition Assay

Inducible nitric oxide synthase (iNOS) is upregulated during inflammation and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Quinazolinone derivatives have been investigated as inhibitors of iNOS.[4]

Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test quinazolinone derivatives and reference inhibitor (e.g., L-NAME)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test quinazolinone derivatives or L-NAME for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percent inhibition of NO production.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-2.5-
LPS (1 µg/mL)-35.80
Quinazolinone Derivative 31015.257.5
Quinazolinone Derivative 3258.975.1
L-NAME (Reference)1005.185.8

Note: Data are hypothetical and for illustrative purposes.

Signaling Pathway for LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Quinazolinone Quinazolinone Derivative Quinazolinone->iNOS_protein inhibits

Caption: LPS-induced nitric oxide production pathway.

Pro-inflammatory Cytokine Production Assay

Quinazolinone derivatives can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6] This can be measured using an enzyme-linked immunosorbent assay (ELISA).

Protocol: ELISA for TNF-α, IL-6, and IL-1β

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • LPS

  • Test quinazolinone derivatives

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 24-well plate.

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 6-24 hours.[6]

  • Collect the cell culture supernatant.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatant.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Quantify the cytokine concentration using a standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control<10<5<3
LPS (1 µg/mL)1500800350
LPS + Quinazolinone (10 µM)750420180
LPS + Quinazolinone (25 µM)30015075

Note: Data are hypothetical and for illustrative purposes.

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for evaluating the efficacy and safety of quinazolinone derivatives in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[7][8] Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume is a measure of anti-inflammatory activity.[7]

Protocol:

  • Fast male Wistar rats overnight.

  • Administer the test quinazolinone derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[8]

  • Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition
Control (Carrageenan)-0.850
Quinazolinone Derivative 4250.5238.8
Quinazolinone Derivative 4500.3163.5
Indomethacin (Reference)100.2570.6

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Edema_Workflow start Fast Rats Overnight administer_drug Administer Test Compound or Reference Drug start->administer_drug inject_carrageenan Inject Carrageenan into Hind Paw administer_drug->inject_carrageenan measure_volume Measure Paw Volume (0, 1, 2, 3, 4 hours) inject_carrageenan->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema model.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the therapeutic potential of compounds for chronic inflammatory conditions like rheumatoid arthritis.[9][10] It involves the induction of a systemic, immune-mediated inflammatory response.

Protocol:

  • On day 0, induce arthritis in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.[11]

  • Begin treatment with the test quinazolinone derivative or a reference drug (e.g., Methotrexate) on day 0 (prophylactic) or after the onset of clinical signs (therapeutic).

  • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

  • Assess the arthritis severity using a scoring system (e.g., 0-4 for each paw).

  • Measure paw volume and body weight regularly.

  • At the end of the study (e.g., day 21), collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein) and perform histological analysis of the joints to assess cartilage and bone destruction.

Data Presentation:

TreatmentDose (mg/kg/day)Mean Arthritis Score (Day 21)Paw Volume (mL) (Day 21)
Control (Arthritic)-12.52.8
Quinazolinone Derivative 5206.81.9
Methotrexate (Reference)14.21.5

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The methods described in these application notes provide a robust framework for the preclinical evaluation of the anti-inflammatory activity of quinazolinone derivatives. A systematic approach, beginning with in vitro screening for target engagement and mechanistic insights, followed by in vivo studies to confirm efficacy and assess the overall physiological response, is recommended for the successful development of novel quinazolinone-based anti-inflammatory therapeutics. The provided protocols and data presentation formats are intended to guide researchers in generating reproducible and comparable results.

References

Troubleshooting & Optimization

Technical Support Center: 4-(Quinazolin-2-yl)phenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively solubilizing 4-(Quinazolin-2-yl)phenol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvent should I choose to prepare a stock solution of this compound?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of poorly soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For cellular assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Can I use ethanol or methanol to prepare my stock solution?

A3: While ethanol and methanol can be used, they are generally less effective at dissolving highly hydrophobic compounds compared to DMSO. If you choose to use ethanol or methanol, you may need to gently warm the solution or use sonication to aid dissolution. Be aware that ethanol and methanol can also be toxic to cells at higher concentrations, so the final solvent concentration in your assay should be carefully controlled and a vehicle control should always be included in your experiments.

Q4: My compound precipitates when I dilute my DMSO stock solution into aqueous culture medium. What should I do?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions, first into a smaller volume of medium and then transferring that to the final volume.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound stock to the medium.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Reduce Final Concentration: It's possible that the intended final concentration of your compound exceeds its aqueous solubility limit. Try testing a lower concentration range.

  • Use of Surfactants (with caution): In some biochemical (cell-free) assays, a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. However, these are generally not suitable for cell-based assays as they can disrupt cell membranes.

Troubleshooting Guide

This guide addresses specific problems you might encounter when preparing and using this compound in your in vitro experiments.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the chosen solvent to create a stock solution. The concentration is too high for the solvent's capacity.Try a lower concentration for your stock solution. If using ethanol or methanol, consider switching to DMSO. Gentle warming (to 37°C) and sonication can also aid dissolution.
A thin film or precipitate is visible in the stock solution vial after storage. The compound may have come out of solution during freeze-thaw cycles.Before each use, bring the stock solution to room temperature and vortex thoroughly. If necessary, brief sonication can help redissolve any precipitate.
Precipitation is observed in the wells of a 96-well plate during the assay. The compound's solubility limit in the final assay medium has been exceeded. This can be exacerbated by evaporation from the wells.Ensure the final concentration of the compound is below its aqueous solubility limit. Use a plate sealer to minimize evaporation during incubation. Consider using a lower starting concentration for your dose-response curve.[1]
Inconsistent results between replicate wells. Uneven dissolution or precipitation of the compound.Ensure your stock solution is homogenous before making dilutions. When preparing working solutions, vortex the solution between each serial dilution step. When adding the compound to your assay plate, pipette up and down several times to ensure it is evenly distributed in the well.
Vehicle control (e.g., DMSO) shows unexpected biological effects. The final concentration of the solvent is too high.Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including your untreated control) and is at a non-toxic level (ideally ≤0.1%).

Quantitative Solubility Data (Estimated)

Solvent Estimated Solubility Notes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions.
EthanolModerateMay require warming or sonication to achieve higher concentrations.
MethanolModerateSimilar to ethanol, may require assistance for complete dissolution at higher concentrations.
WaterVery Low / InsolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleNot recommended for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 222.24 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 222.24 g/mol * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for a Dose-Response Experiment in a 96-Well Plate

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a deep-well plate for dilutions

  • 96-well cell culture plate with seeded cells

  • Multichannel pipette (optional, but recommended)

Procedure:

  • Prepare the highest concentration working solution: In a sterile tube, prepare the highest concentration of the compound you will test (e.g., 100 µM) by diluting your 10 mM DMSO stock solution into cell culture medium. To minimize DMSO concentration, you can perform an intermediate dilution step. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution with 1% DMSO. Then, you can dilute this further. Crucially, ensure the final DMSO concentration in your wells is consistent and non-toxic.

  • Set up the dilution series: In a separate 96-well plate or in tubes, add a fixed volume of cell culture medium to several wells/tubes (e.g., 50 µL).

  • Perform the serial dilutions: a. Add a volume of your highest concentration working solution to the first well of your dilution series (e.g., 100 µL of 100 µM solution). b. Mix well by pipetting up and down. c. Transfer a fixed volume from this well to the next well containing the medium (e.g., 50 µL), and mix thoroughly. This will be your next dilution (e.g., a 1:2 dilution). d. Repeat this process for the desired number of dilutions.

  • Treat the cells: Transfer the desired volume of each dilution to the corresponding wells of your 96-well plate containing cells. Remember to include a vehicle control (medium with the same final concentration of DMSO as your treated wells) and an untreated control (medium only).

  • Incubate: Incubate the plate for the desired experimental time.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate relevant signaling pathways that may be modulated by quinazoline derivatives and a general experimental workflow for assessing the effects of this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinazoline This compound (Potential Inhibitor) Quinazoline->EGFR VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinazoline This compound (Potential Inhibitor) Quinazoline->VEGFR Experimental_Workflow Start Start: This compound (solid) PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock SerialDilution Serial Dilution in Culture Medium PrepStock->SerialDilution CellTreatment Treat Cells in 96-Well Plate SerialDilution->CellTreatment Incubation Incubate for Desired Time CellTreatment->Incubation Assay Perform In Vitro Assay (e.g., MTT, Kinase Assay) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

References

Technical Support Center: Overcoming Resistance to 4-(Quinazolin-2-yl)phenol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with 4-(Quinazolin-2-yl)phenol and related quinazoline-based inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm and quantify this resistance?

Answer:

A decrease in sensitivity, often observed as a reduced effect on cell viability or proliferation, is the first indication of potential resistance. To confirm and quantify this, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50).

Troubleshooting Steps:

  • Confirm Drug Potency: Ensure the stock solution of this compound is fresh and has been stored correctly. Degradation of the compound can mimic resistance.

  • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.

  • Perform a Cell Viability Assay: Use a standard cell viability assay, such as MTT or MTS, to compare the dose-response curve of your potentially resistant cell line to the parental (sensitive) cell line. An increase in the IC50 value for the resistant line is a clear indicator of resistance.

Data Presentation: IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cancer Cell Line0.51
Resistant Cancer Cell Line5.010
FAQ 2: What are the common mechanisms of resistance to quinazoline-based kinase inhibitors?

Answer:

Resistance to kinase inhibitors, including those with a quinazoline scaffold, can arise through several mechanisms. These can be broadly categorized as on-target alterations, activation of bypass signaling pathways, and phenotypic changes.

Common Resistance Mechanisms:

  • On-Target Mutations: Secondary mutations in the drug's target kinase can prevent the inhibitor from binding effectively. A common example in EGFR inhibitors is the T790M "gatekeeper" mutation.[1][2]

  • Bypass Signaling Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, amplification of the MET receptor tyrosine kinase can provide an alternative survival signal in cells treated with EGFR inhibitors.[3][4][5]

  • Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental biology, such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.

Diagram: Mechanisms of Resistance

Resistance_Mechanisms cluster_0 On-Target Alterations cluster_1 Bypass Pathways cluster_2 Phenotypic Changes Target_Mutation Secondary Mutation in Target Kinase Target_Amplification Target Gene Amplification MET_Amplification MET Amplification HER2_Amplification HER2 Amplification Downstream_Activation Activation of Downstream Effectors (e.g., KRAS, BRAF) EMT Epithelial-to-Mesenchymal Transition (EMT) Histological_Transformation Histological Transformation Drug_Resistance Resistance to This compound Drug_Resistance->Target_Mutation e.g., T790M Drug_Resistance->Target_Amplification Drug_Resistance->MET_Amplification Drug_Resistance->HER2_Amplification Drug_Resistance->Downstream_Activation Drug_Resistance->EMT Drug_Resistance->Histological_Transformation

Caption: Common mechanisms leading to resistance against kinase inhibitors.

FAQ 3: How can I investigate if resistance is due to on-target mutations or activation of bypass pathways?

Answer:

Distinguishing between on-target and bypass mechanisms requires a combination of molecular biology and biochemistry techniques. Western blotting is a powerful tool to assess changes in protein expression and phosphorylation, which can provide insights into the active signaling pathways.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Decreased Sensitivity to Drug Observed Confirm_Resistance Confirm Resistance (IC50 Shift via Cell Viability Assay) Start->Confirm_Resistance Analyze_Signaling Analyze Key Signaling Pathways (Western Blot) Confirm_Resistance->Analyze_Signaling Phospho_Target Is the target kinase still phosphorylated? Analyze_Signaling->Phospho_Target Bypass_Pathway Are bypass pathway proteins (e.g., p-MET, p-HER2, p-AKT) activated? Phospho_Target->Bypass_Pathway Yes On_Target Suspect On-Target Resistance (e.g., Gatekeeper Mutation) Phospho_Target->On_Target No Bypass_Pathway->On_Target No Off_Target Suspect Bypass Pathway Activation Bypass_Pathway->Off_Target Yes Sequence_Target Sequence the Target Kinase Gene On_Target->Sequence_Target Combination_Therapy Test Combination Therapy (e.g., with MET inhibitor) Off_Target->Combination_Therapy

References

Optimizing reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(Quinazolin-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common laboratory-scale synthesis involves the condensation of 2-aminobenzonitrile with 4-hydroxybenzaldehyde. Other routes may utilize 2-aminobenzamide or related precursors.

Q2: What is a typical catalyst used for this reaction?

A2: While the reaction can be performed under catalyst-free conditions, various Lewis acids or transition metal catalysts can be employed to improve the reaction rate and yield. Common examples include copper salts like copper(I) chloride (CuCl).

Q3: Can this synthesis be performed under microwave irradiation?

A3: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing quinazoline derivatives.[1][2][3] It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1]

Q4: What are the typical solvents used for this synthesis?

A4: A range of solvents can be used, with the optimal choice depending on the specific reaction conditions. Acetonitrile has been shown to be effective in similar 2-arylquinazoline syntheses.[4] Solvent-free conditions are also possible, particularly with microwave assistance, offering a greener alternative.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel.[5] Due to the phenolic hydroxyl group, care must be taken to avoid tailing on the column. Using a solvent system with a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate is common. In some cases, adding a small amount of acetic acid to the eluent can improve separation. Recrystallization from a suitable solvent system is also a common final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst. 4. Poor quality of starting materials. 5. Unsuitable solvent.1. Extend the reaction time and monitor progress by TLC. 2. Optimize the reaction temperature. For conventional heating, try refluxing in a suitable solvent. For microwave synthesis, a temperature screen is recommended. 3. Use a fresh batch of catalyst. If using a copper catalyst, ensure it has not been oxidized. 4. Check the purity of 2-aminobenzonitrile and 4-hydroxybenzaldehyde. Purify if necessary. 5. Screen different solvents. Acetonitrile or solvent-free conditions are good starting points.
Formation of Multiple Side Products 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Unwanted oxidation of the phenol group. 4. Polymerization of starting materials or intermediates.1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Use a more dilute reaction mixture.
Difficulty in Product Purification 1. Tailing on silica gel column due to the phenolic group. 2. Co-elution of impurities with the product. 3. Product is insoluble in common chromatography solvents.1. Add a small amount of acetic acid or a few drops of methanol to the eluent to suppress tailing. Consider using a different stationary phase like alumina.[6] 2. Try a different solvent system for column chromatography with varying polarities. Gradient elution may be necessary. 3. Screen for a suitable solvent system for recrystallization to obtain a pure product.
Product is a Dark, Tarry Material 1. Decomposition of starting materials or product at high temperatures. 2. Significant side reactions leading to polymerization.1. Reduce the reaction temperature. If using microwave heating, reduce the power and increase the reaction time. 2. Use a higher dilution of reactants.

Experimental Protocols

Method 1: Conventional Synthesis of a 2-Arylquinazolin-4(3H)-one Derivative

This protocol is adapted from the synthesis of 2-(4-hydroxyphenyl)quinazolin-4(3H)-one and can be a starting point for the synthesis of this compound by using 2-aminobenzonitrile instead of anthranilamide.[7]

Materials:

  • 2-Aminobenzonitrile

  • 4-Hydroxybenzaldehyde

  • Suitable solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 mmol) and 4-hydroxybenzaldehyde (1.2 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (if any) to the mixture.

  • Reflux the reaction mixture for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Method 2: Microwave-Assisted Synthesis

This is a general procedure based on microwave-assisted synthesis of quinazoline derivatives.[1][2][3]

Materials:

  • 2-Aminobenzonitrile

  • 4-Hydroxybenzaldehyde

  • Solvent (optional, e.g., DMF, ethanol) or a solid support (e.g., silica gel)

Procedure:

  • In a microwave-safe reaction vessel, mix 2-aminobenzonitrile (1.0 mmol) and 4-hydroxybenzaldehyde (1.2 mmol).

  • Add a small amount of a high-boiling solvent or adsorb the reactants onto a solid support.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of a 2-Arylquinazoline Synthesis *

EntryCatalystSolventYield (%)
1CuClAcetonitrile91
2CuBrAcetonitrile85
3Cu(OAc)₂Acetonitrile78
4NoneAcetonitrile<5
5CuClToluene65
6CuClTHF72
7CuClDMF55

*Data adapted from a similar synthesis of 2-arylquinazolines and is intended for comparative purposes.

Visualizations

experimental_workflow start Starting Materials (2-Aminobenzonitrile, 4-Hydroxybenzaldehyde) reaction Reaction (Conventional or Microwave) start->reaction Mixing workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time purification_issue Issue with Purification/Isolation complete->purification_issue optimize_temp Optimize Temperature extend_time->optimize_temp check_catalyst Check Catalyst Activity optimize_temp->check_catalyst check_reagents Check Starting Material Purity check_catalyst->check_reagents check_solvent Screen Solvents check_reagents->check_solvent

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-(Quinazolin-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for crystallizing this compound?

A1: The most common method for purifying solid organic compounds like this compound is recrystallization. This involves dissolving the crude compound in a hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.

Q2: How do I select an appropriate solvent for crystallization?

A2: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic quinazoline derivatives, solvents like alcohols (methanol, ethanol) or solvent mixtures (e.g., ethyl acetate/hexanes) are often good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.

Q3: Why is slow cooling important during crystallization?

A3: Slow cooling is crucial because it allows the crystal lattice to form in an orderly manner, which selectively incorporates the desired compound while excluding impurities. Rapid cooling can trap impurities within the crystal structure, diminishing the effectiveness of the purification.[1]

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point. To prevent this, you can try using a larger volume of solvent or a different solvent system.[1]

Q5: How does pH affect the crystallization of a phenolic compound like this compound?

A5: The pH of the crystallization medium can significantly impact the solubility and crystal habit of phenolic compounds. Since phenols are weakly acidic, the pH will affect the degree of ionization. It is generally advisable to perform crystallization in a neutral or slightly acidic medium to ensure the compound is in its neutral form, which typically has lower solubility and better crystallization behavior.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until clear and allow to cool slowly. - Try a different solvent in which the compound is less soluble.
Crystals Form Too Quickly The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to the solution.[1] - Insulate the flask to slow down the cooling process.[1]
Low Crystal Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.- Evaporate some of the solvent and cool the solution again. - Cool the solution in an ice bath to further decrease the solubility. - Recover additional material from the mother liquor by further concentration and cooling.
"Oiling Out" of the Product The boiling point of the solvent is higher than the melting point of the compound, or the solution is highly supersaturated.- Use a lower-boiling point solvent. - Use a larger volume of solvent to reduce the saturation level.[1] - Add a seed crystal to induce crystallization at a lower temperature.
Discolored Crystals Presence of colored impurities.- Perform a hot filtration of the solution before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., methanol) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities or the solution is colored, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. If the solution is colored, add a small amount of activated charcoal before filtration.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a solvent in which this compound is soluble (e.g., ethyl acetate) and a second solvent in which it is insoluble (e.g., hexanes). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.

Visual Guides

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying Start Start with Crude This compound Solvent_Selection Select Appropriate Solvent/Solvent Pair Start->Solvent_Selection Dissolution Dissolve Compound in Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Further Cooling in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Crystallization Attempted Issue Issue Encountered? Start->Issue Success Successful Crystallization Issue->Success No No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Product Oils Out Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes Concentrate Concentrate Solution or Add Anti-Solvent No_Crystals->Concentrate Change_Solvent Use More Solvent or Change Solvent Oiling_Out->Change_Solvent Recool Concentrate Mother Liquor and Recool Low_Yield->Recool Concentrate->Start Change_Solvent->Start Recool->Start

Caption: Logical troubleshooting guide for common crystallization problems.

References

Technical Support Center: Enhancing the Stability of 4-(Quinazolin-2-yl)phenol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(Quinazolin-2-yl)phenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The molecule contains a phenolic hydroxyl group, making it susceptible to pH-dependent degradation. Both acidic and alkaline conditions can catalyze hydrolysis of the quinazoline ring.[1][2]

  • Oxidation: The phenol moiety is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[3][4]

  • Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of the molecule.[5][6]

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: Under acidic or basic conditions, the quinazoline ring can undergo hydrolytic cleavage, potentially leading to the formation of 2-aminobenzaldehyde and other degradation products.[1][2]

  • Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products. This process can be initiated by atmospheric oxygen and catalyzed by metal ions.[3][4]

  • Photodegradation: Upon exposure to light, the molecule can absorb energy, leading to the formation of reactive species that can undergo various reactions, including oxidation and ring cleavage.[5][7]

Q3: What are the initial signs of degradation of a this compound solution?

A3: Initial signs of degradation may include:

  • A change in the color of the solution (e.g., development of a yellow or brown tint).

  • The formation of a precipitate.

  • A decrease in the expected concentration of the compound as measured by analytical techniques such as HPLC-UV.

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To maximize stability, stock solutions of this compound should be stored:

  • At low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • In a suitable solvent. While DMSO is a common solvent, studies on other quinazoline derivatives have shown better stability in aqueous solutions at a controlled pH.[5] However, the solubility of this compound in aqueous buffers may be limited.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Buffer

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of the buffer. Adjust the pH to a range of 4-6, where phenolic compounds often exhibit greater stability. Perform a pH stability study to determine the optimal pH.Reduced rate of degradation.
Presence of Metal Ions Add a chelating agent such as EDTA (0.1-1 mM) to the buffer to sequester metal ions that can catalyze oxidation.Inhibition of metal-catalyzed oxidation and improved stability.
Oxidation Degas the buffer by sparging with nitrogen or argon before preparing the solution. Prepare and store the solution under an inert atmosphere.Minimized oxidative degradation.
Photodegradation Prepare and handle the solution in a dark room or under amber light. Store the solution in an amber vial or a container wrapped in aluminum foil.Prevention of light-induced degradation.
Issue 2: Inconsistent Results in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Degradation in Culture Media Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in the culture medium under incubation conditions (37°C, 5% CO2).More reproducible and reliable assay results.
Interaction with Media Components Analyze the culture medium for the presence of potential interacting components. Consider using a simpler, defined medium for the assay if possible.Reduced variability in experimental outcomes.
Precipitation at High Concentrations Determine the solubility of the compound in the final assay medium. Ensure that the final concentration used in the assay is below the solubility limit. Use a co-solvent like DMSO, keeping the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.Consistent and accurate dosing in the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of ACN.

    • Add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of ACN.

    • Add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of ACN.

    • Add 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples by HPLC at various time points.

    • Repeat with 30% H₂O₂ if necessary.

  • Photodegradation:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN:water).

    • Expose the solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

    • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature conditions.

    • Analyze both samples by HPLC at various time points.

3. Data Analysis:

  • Quantify the amount of remaining this compound at each time point using a validated HPLC method.

  • Calculate the percentage of degradation.

  • Identify and characterize any major degradation products using techniques like LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm (based on UV spectra of the parent compound)

  • Injection Volume: 10 µL

2. Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the peak of the parent compound.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

  • Accuracy and Precision: Determine the accuracy and precision of the method at multiple concentration levels.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Data Presentation

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
Condition Time (hours) % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C 2415%Hydrolyzed quinazoline ring fragments
0.1 M NaOH, 60°C 2445%Hydrolyzed quinazoline ring fragments, Phenolic salts
3% H₂O₂, RT 2425%Quinone-like structures, Oxidized ring fragments
Photostability Chamber 2430%Photodimers, Oxidized products

Note: The data presented in this table is illustrative and intended to provide a general understanding of potential degradation under various stress conditions. Actual degradation rates should be determined experimentally.

Table 2: Recommended Antioxidants for Stabilization
Antioxidant Type Recommended Concentration Solubility Notes
Ascorbic Acid (Vitamin C) Water-soluble0.01 - 0.1%WaterEffective in aqueous solutions, can lower pH.
Butylated Hydroxytoluene (BHT) Oil-soluble0.005 - 0.02%Organic solventsSuitable for non-aqueous solutions like DMSO.
Butylated Hydroxyanisole (BHA) Oil-soluble0.005 - 0.02%Organic solventsOften used in combination with BHT.
Sodium Metabisulfite Water-soluble0.01 - 1.0%WaterPotent antioxidant, but can react with some functional groups.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (O2, Metal Ions) cluster_photo Photodegradation (UV/Vis Light) This compound This compound Hydrolyzed Quinazoline Fragments Hydrolyzed Quinazoline Fragments This compound->Hydrolyzed Quinazoline Fragments H+/OH- Quinone-like Intermediates Quinone-like Intermediates This compound->Quinone-like Intermediates [O] Photodimers Photodimers This compound->Photodimers Photo-oxidized Products Photo-oxidized Products This compound->Photo-oxidized Products hν, [O] Ring-Opened Products Ring-Opened Products Quinone-like Intermediates->Ring-Opened Products Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_stabilization Stabilization Strategy A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E G Analyze Stressed Samples B->G C->G D->G E->G F Develop Stability-Indicating HPLC Method F->G H Identify Degradation Products (LC-MS) G->H I Optimize pH and Storage Conditions H->I J Add Antioxidants/Chelators I->J K Confirm Enhanced Stability J->K

References

Technical Support Center: Minimizing Off-Target Effects of 4-(Quinazolin-2-yl)phenol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4-(Quinazolin-2-yl)phenol in cellular models. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound belongs to the quinazoline class of compounds, a scaffold frequently found in kinase inhibitors. While the specific target profile of the unsubstituted this compound is not extensively documented in publicly available literature, substituted derivatives of the closely related 2-(quinazolin-2-yl)phenol have been identified as potent inhibitors of Checkpoint Kinase 2 (CHK2), a key enzyme in the DNA damage response signaling pathway.[1] Therefore, it is plausible that this compound may also exhibit activity against CHK2 or other related kinases.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For kinase inhibitors like those based on the quinazoline scaffold, this can lead to the modulation of multiple signaling pathways, resulting in unintended cellular responses, toxicity, or misleading experimental outcomes.[2][3] Given that many quinazoline derivatives are known to be multi-kinase inhibitors, it is crucial to characterize and minimize the off-target effects of this compound to ensure the validity of research findings.[4][5]

Q3: What are the likely off-target kinases for a quinazoline-based inhibitor like this compound?

While a definitive profile for this compound is not available without direct experimental evidence, common off-target kinases for quinazoline-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Particularly KDR (VEGFR2), which is a common off-target for RET kinase inhibitors with a quinazoline core.[2][3]

  • Epidermal Growth Factor Receptor (EGFR) : Another common target for quinazoline-containing compounds.[5]

  • Other Tyrosine Kinases : Members of the Src family, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR) are also potential off-targets.[6]

  • PI3K/Akt/mTOR pathway kinases : Some quinazoline derivatives have shown inhibitory activity against kinases in this critical cell survival and proliferation pathway.[4]

Q4: How can I experimentally determine the off-target profile of this compound?

The most direct method is to perform a comprehensive kinase panel screen. Services like KINOMEscan® offer binding assays against a large number of purified kinases to identify potential off-targets and determine their binding affinities (Kd values).[7][8][9] This provides a broad overview of the compound's selectivity.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity Results

Question: I am observing higher or lower than expected cytotoxicity with this compound in my cell line. Could this be due to off-target effects?

Answer: Yes, unexpected effects on cell viability are a common consequence of off-target kinase inhibition. Here’s how to troubleshoot:

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target (e.g., CHK2) at the concentrations used. This can be done by a target-specific activity assay or a Western blot for a downstream phosphorylation event.

  • Evaluate Key Off-Target Pathways:

    • VEGFR Inhibition: Inhibition of VEGFR can lead to anti-proliferative effects, especially in cells dependent on angiogenesis signaling.

    • EGFR Inhibition: Similar to VEGFR, EGFR inhibition can reduce cell proliferation and viability in EGFR-dependent cell lines.

    • PI3K/Akt/mTOR Pathway Inhibition: This pathway is central to cell survival. Off-target inhibition here can strongly induce apoptosis and reduce viability.

  • Perform a Dose-Response Curve: A steep dose-response curve may suggest a specific, high-affinity target, while a shallow curve could indicate multiple, lower-affinity off-targets contributing to the phenotype.

  • Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype with that of a known, specific inhibitor of the intended target that has a different chemical scaffold. If the phenotypes differ significantly, off-target effects of this compound are likely.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Interpretation A Unexpected Cytotoxicity Observed B Confirm On-Target Engagement (e.g., CHK2 activity assay) A->B C Assess Off-Target Pathways (Western Blot for p-Akt, p-ERK) A->C D Perform Dose-Response Cytotoxicity Assay A->D E Compare with Structurally Unrelated Inhibitor A->E F On-target effect confirmed B->F G Off-target effect identified C->G H Dose-dependent off-target effects D->H I Phenotype is likely off-target E->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent Phenotypic Readouts

Question: I am seeing variable results in my phenotypic assays (e.g., migration, invasion, differentiation) when using this compound. How can I determine if this is due to off-target effects?

Answer: Inconsistent phenotypic results can arise from the modulation of multiple signaling pathways by an off-target effect.

Troubleshooting Steps:

  • Titrate the Compound Concentration: Use the lowest effective concentration of this compound that still engages the primary target. Higher concentrations are more likely to induce off-target effects.

  • Monitor Key Signaling Nodes: Perform Western blotting for key phosphoproteins in pathways commonly affected by quinazoline inhibitors, such as p-Akt (PI3K pathway), p-ERK (MAPK pathway), and p-VEGFR2. This can reveal which off-target pathways are being activated or inhibited at different concentrations.

  • Use Control Cell Lines: If possible, use a cell line known to be insensitive to the primary target of this compound. Any observed phenotype in this cell line would be indicative of off-target effects.

  • Chemical and Genetic Controls:

    • Inactive Analog: Synthesize or obtain an inactive analog of this compound. This compound should be structurally similar but unable to bind to the intended target. It serves as an excellent negative control.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete the intended target. The resulting phenotype should phenocopy the effects of a highly specific inhibitor. If the phenotype of this compound treatment is different, off-target effects are at play.

Signaling Pathways Potentially Affected by Off-Target Inhibition

The following diagrams illustrate key signaling pathways that may be affected by off-target binding of this compound.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription

Caption: The MAPK/ERK signaling cascade.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Key downstream pathways of VEGFR2 signaling.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, inhibitory concentrations (IC50) for this compound against its potential primary target and common off-targets, based on the activity of related compounds. Note: This data is for illustrative purposes and should be experimentally determined for the specific compound and assay conditions.

Kinase TargetIC50 (nM)PathwayPotential Cellular Effect of Inhibition
CHK2 (Primary Target) 50DNA Damage ResponseCell cycle arrest, apoptosis
VEGFR2 (KDR)500Angiogenesis, ProliferationDecreased cell proliferation, anti-angiogenic effects
EGFR800Proliferation, SurvivalDecreased cell proliferation and survival
PI3Kα1200Survival, GrowthApoptosis, decreased cell growth
Src1500Migration, ProliferationReduced cell migration and proliferation

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value.

In Vitro Kinase Activity Assay

This protocol measures the direct inhibitory effect of this compound on a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CHK2, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the diluted compound.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions. This typically stops the kinase reaction and generates a signal (luminescence or fluorescence) proportional to the kinase activity.

  • Data Measurement: Read the signal on a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor for 100% activity, no kinase for 0% activity) and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation state of key signaling proteins within the cell.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and controls. Determine protein concentration.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation.

References

Technical Support Center: Purification of 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-(Quinazolin-2-yl)phenol. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of quinazoline derivatives can result in several impurities.[1] Depending on the synthetic route, common impurities may include unreacted starting materials such as 2-aminobenzonitrile and 4-hydroxybenzaldehyde, partially reacted intermediates, and byproducts from side reactions.[1] Over-oxidation or side reactions involving the phenol group can also occur.[2]

Q2: What is the most straightforward method for a first-pass purification of crude this compound?

A2: For a first-pass purification, recrystallization is often the most straightforward and cost-effective method. This technique is effective at removing a significant portion of impurities, especially if the crude product is relatively pure. The choice of solvent is critical and may require some experimentation with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Q3: When should I choose preparative HPLC over column chromatography for purification?

A3: The choice between preparative High-Performance Liquid Chromatography (HPLC) and column chromatography depends on the required purity, the quantity of the compound, and the difficulty of the separation. Preparative HPLC is generally preferred for achieving very high purity (>99%) and for separating compounds with very similar polarities.[3] Column chromatography is more suitable for purifying larger quantities of material where a purity of 95-98% is acceptable.[4][5]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity, often expressed as a percentage of the area under the curve.[5] Additionally, spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify the presence of any remaining impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired compound.

Q5: What are the primary safety considerations when purifying this compound?

A5: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, lab coat, and appropriate gloves. The organic solvents used in chromatography and recrystallization (e.g., hexane, ethyl acetate, acetonitrile, dichloromethane) are flammable and have varying levels of toxicity. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature but is soluble when hot.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.
The product precipitated out too quickly, trapping impurities.- Allow the solution to cool more slowly to encourage the formation of purer crystals.
Oily Product Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent.- The "oiling out" may be due to the presence of impurities. Try a preliminary purification by column chromatography before recrystallization.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Poor Separation in Column Chromatography The solvent system is not optimal.- Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.- Try a different solvent system altogether (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
The column was not packed correctly.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Asymmetric Peaks in Preparative HPLC Column overloading.- Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase.- Ensure the sample is fully dissolved in the mobile phase before injection.- Adjust the pH of the mobile phase, as this can affect the peak shape of ionizable compounds like phenols.
Column degradation.- Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[4]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Preparative Reverse-Phase HPLC

  • Column: Use a C18 reverse-phase preparative column.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), often with a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[6]

  • Gradient: Develop a gradient elution method starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or DMSO, and filter it through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the retention time of the target compound, which should be determined from an initial analytical scale run.

  • Post-Purification: Combine the fractions containing the pure product. The acetonitrile can be removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product.

Quantitative Data Summary

Table 1: Comparison of Typical Purification Techniques for this compound

Parameter Recrystallization Column Chromatography Preparative HPLC
Initial Purity (%) 858585
Final Purity (%) 95-9895-99>99
Typical Yield (%) 60-8050-7570-90
Scale mg to kgmg to kgµg to g
Cost LowMediumHigh
Time ShortMediumLong

Table 2: Example Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Application Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Good for separating moderately polar compounds. A common starting point.Adjust the ratio to achieve the desired Rf value on TLC.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Effective for more polar compounds that do not move in hexane/ethyl acetate systems.Use with caution due to the toxicity of dichloromethane.
Toluene / Acetone (e.g., 9:1 to 7:3)An alternative to hexane/ethyl acetate with different selectivity.Toluene can sometimes provide better separation for aromatic compounds.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials (e.g., 2-Aminobenzonitrile, 4-Hydroxybenzaldehyde) reaction Chemical Reaction start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization Initial Cleanup column Column Chromatography recrystallization->column Further Purification analysis Purity & Identity Check (HPLC, NMR, MS) recrystallization->analysis hplc Preparative HPLC column->hplc High Purity Needed column->analysis hplc->analysis final_product Pure this compound analysis->final_product Purity >95%

Caption: General workflow for the synthesis and purification of this compound.

G start Problem: Poor Separation on TLC / Column q1 Are Rf values too high (> 0.5)? start->q1 a1_yes Decrease Eluent Polarity (e.g., more hexane) q1->a1_yes Yes q2 Are Rf values too low (< 0.1)? q1->q2 No end_node Re-run TLC with new conditions a1_yes->end_node a2_yes Increase Eluent Polarity (e.g., more ethyl acetate) q2->a2_yes Yes q3 Are spots streaking? q2->q3 No a2_yes->end_node a3_yes Add acid/base to eluent (e.g., 0.1% Acetic Acid) or try different solvent system q3->a3_yes Yes q4 Are spots not separating (same Rf)? q3->q4 No a3_yes->end_node a4_yes Try a different solvent system (e.g., Dichloromethane/Methanol) q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting guide for poor separation in column chromatography.

G start Crude Product q1 What is the required final purity? start->q1 purity_high Purity > 99% q1->purity_high purity_medium Purity 95-98% q1->purity_medium method_hplc Use Preparative HPLC purity_high->method_hplc q2 What is the quantity of material? purity_medium->q2 qty_large Large Scale (>5g) q2->qty_large qty_small Small Scale (<5g) q2->qty_small method_recrystal Use Recrystallization qty_large->method_recrystal method_column Use Column Chromatography qty_small->method_column

Caption: Decision logic for selecting a suitable purification method.

References

Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of quinazoline-based compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: Low aqueous solubility of the quinazoline compound.

  • Question: My quinazoline compound exhibits very low solubility in aqueous solutions, which I believe is limiting its oral absorption. What initial steps can I take to address this?

  • Answer: Low aqueous solubility is a common challenge for quinazoline derivatives, many of which are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[1][2] Here are some initial strategies to consider:

    • Salt Formation: Attempt to form a salt of your compound. This can significantly improve the dissolution rate and apparent solubility. Experiment with various pharmaceutically acceptable acids or bases to form different salt versions.

    • pH Adjustment: Evaluate the pH-solubility profile of your compound. Quinazoline derivatives often have ionizable groups, and their solubility can be highly pH-dependent.[3] Formulating the compound in a microenvironment that maintains an optimal pH for dissolution can be beneficial.

    • Co-solvents: Investigate the use of co-solvents in your formulation. Solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds.[2]

Problem 2: Poor dissolution rate despite adequate solubility.

  • Question: I've managed to improve the intrinsic solubility of my compound, but the dissolution rate from the solid form is still very slow. How can I enhance the dissolution rate?

  • Answer: A slow dissolution rate can be a significant barrier to achieving adequate in vivo exposure. Consider the following techniques:

    • Particle Size Reduction: Reducing the particle size of your compound increases the surface area available for dissolution.[2] Techniques like micronization and nanosizing can be employed. Nanonization, in particular, can lead to a significant increase in dissolution velocity.

    • Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic carrier can improve its dissolution rate.[3] The drug is dispersed in an amorphous state within a polymer matrix, which can prevent recrystallization and enhance wettability. Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[4]

    • Amorphous Forms: Investigate the possibility of formulating your compound in its amorphous form rather than a crystalline form. Amorphous solids generally have higher apparent solubility and faster dissolution rates.[2]

Problem 3: Suspected P-glycoprotein (P-gp) or other efflux transporter involvement.

  • Question: My compound has good solubility and permeability characteristics, but the oral bioavailability is still unexpectedly low. I suspect it might be a substrate for efflux transporters like P-gp. How can I confirm this and what can I do about it?

  • Answer: Efflux transporters in the intestinal epithelium can significantly limit the net absorption of drugs.[5]

    • In Vitro Confirmation: The Caco-2 cell permeability assay is the gold standard for investigating P-gp-mediated efflux.[6] A bidirectional assay is performed, and an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux. The inclusion of a known P-gp inhibitor, such as verapamil, can further confirm this.[6]

    • Strategies to Mitigate Efflux:

      • Co-administration with Inhibitors: While not always a viable long-term strategy due to potential drug-drug interactions, co-administering your compound with a P-gp inhibitor in preclinical studies can demonstrate the impact of efflux on its bioavailability. For example, the P-gp inhibitor ritonavir has been shown to significantly increase the oral bioavailability of gefitinib.[7]

      • Structural Modification: If you are in the early stages of drug discovery, consider medicinal chemistry approaches to modify the structure of your compound to reduce its affinity for efflux transporters.

      • Nanotechnology Approaches: Certain nanoparticle formulations can bypass or reduce the interaction with efflux transporters.

Problem 4: Inconsistent or poor in vivo pharmacokinetic (PK) results in animal models.

  • Question: I'm seeing large variability and overall low exposure in my rat PK studies after oral administration. What are some common experimental pitfalls I should check?

  • Answer: Inconsistent in vivo results can be frustrating. Here are some factors to review in your experimental protocol:

    • Formulation Stability: Ensure that your compound is stable in the dosing vehicle. Precipitation of the compound before or after administration will lead to variable absorption.

    • Dosing Procedure: For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can be fatal to the animal and will result in no oral absorption.[8] The volume administered should also be appropriate for the size of the animal.[9]

    • Blood Sampling: Check your blood collection and processing procedures. Hemolysis or improper handling of samples can lead to degradation of the compound. The timing of blood sampling is also critical to accurately capture the Cmax and the overall exposure profile.[10]

    • Food Effects: The presence of food in the gastrointestinal tract can significantly alter the bioavailability of some drugs.[11] Consider whether your studies should be conducted in fasted or fed animals, depending on the clinical context. For instance, a high-fat meal can increase the bioavailability of lapatinib more than threefold.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to improve the oral bioavailability of quinazoline-based compounds?

A1: The most common and effective strategies include:

  • Nanotechnology-based drug delivery systems: This includes nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles. These systems can enhance solubility, protect the drug from degradation, and potentially reduce efflux.[13][14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve the dissolution rate.[3][4]

  • Prodrugs: Chemically modifying the drug to a more absorbable form that is converted to the active drug in the body.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.

  • Salt Formation: Creating a salt form of the drug to improve its solubility and dissolution characteristics.

Q2: How do I choose the best bioavailability enhancement strategy for my specific quinazoline compound?

A2: The choice of strategy depends on the physicochemical properties of your compound and the specific reason for its low bioavailability. A logical approach is as follows:

G start Start: Low Oral Bioavailability solubility Assess Aqueous Solubility start->solubility dissolution Assess Dissolution Rate solubility->dissolution low_sol Low Solubility solubility->low_sol Poor permeability Assess Permeability (e.g., Caco-2) dissolution->permeability low_diss Low Dissolution dissolution->low_diss Slow bcs Determine BCS Class permeability->bcs high_efflux High Efflux Ratio permeability->high_efflux High bcs2 BCS Class II bcs->bcs2 Low Sol, High Perm bcs4 BCS Class IV bcs->bcs4 Low Sol, Low Perm sol_strat Strategies: - Salt Formation - pH Adjustment - Co-solvents - Cyclodextrin Complexation low_sol->sol_strat diss_strat Strategies: - Particle Size Reduction - Solid Dispersions - Amorphous Forms low_diss->diss_strat efflux_strat Strategies: - P-gp Inhibitors - Nanoparticles - Structural Modification high_efflux->efflux_strat bcs2_strat Focus on Solubility/Dissolution: - Solid Dispersions - Nanotechnology bcs2->bcs2_strat bcs4_strat Complex Challenge: - Combination Approaches - Permeation Enhancers + Solubility Enhancement bcs4->bcs4_strat

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Q3: Are there any specific challenges when scaling up nanoparticle formulations of quinazolines?

A3: Yes, scaling up nanoparticle production from the lab bench to a larger scale presents several challenges:

  • Batch-to-Batch Consistency: Reproducing the same particle size, drug loading, and release characteristics across different batches can be difficult.[15]

  • Sterility: For parenteral formulations, maintaining sterility throughout the manufacturing process is critical.[15]

  • Cost of Goods: The cost of specialized excipients and complex manufacturing processes can be high.

  • Regulatory Hurdles: The regulatory pathway for nanomedicines can be more complex than for conventional dosage forms.[1]

Data Presentation

The following tables summarize quantitative data on the improvement of oral bioavailability for some well-known quinazoline-based compounds using different strategies.

Table 1: Improvement of Gefitinib Oral Bioavailability

StrategyFormulation DetailsAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Solid Dispersion Gefitinib with Soluplus® using a microwave method.RatsCmax: 1245.1 ng/mL, AUC₀₋₂₄: 11,845.3 ng·h/mL~4.2[3]
Solid Dispersion Gefitinib with HPMC, chitosan, and HPβ-CD using spray drying.RatsCmax: 955.28 ng/mL, AUC₀₋∞: 12,285.24 ng/mL·h~9.1[16]
P-gp Inhibition Co-administration with ritonavir.Mice-~2.0[7]

Table 2: Improvement of Erlotinib Oral Bioavailability

StrategyFormulation DetailsAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Solid Self-Nanoemulsifying Drug Delivery System (s-SNEDDS) Erlotinib with Capmul® MCM EP, Cremophor® RH 40, and Aerosil® 200.RatsCmax: 1,845.6 ng/mL, AUC₀₋∞: 21,345.8 ng·h/mL~2.2[6][17]
Food Effect Co-administration with Ougan juice.RatsCmax: 1.34-fold increase~1.87[18]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Quinazoline Compounds

This protocol is a general guideline and should be adapted based on the specific properties of the compound and formulation.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium:

    • Start with a simple aqueous buffer within the physiological pH range (1.2 - 6.8).[19]

    • For very poorly soluble compounds, the addition of a surfactant (e.g., 0.5-2% Sodium Dodecyl Sulfate - SDS) may be necessary to achieve sink conditions.[19]

    • Biorelevant media (e.g., FaSSIF, FeSSIF) can provide a more in vivo-like environment.[19]

  • Procedure:

    • Set the paddle speed (e.g., 50-100 rpm) and temperature (37 ± 0.5 °C).

    • Add the dosage form to the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Cell Permeability Assay for Efflux Liability

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm².[16]

  • Transport Study:

    • A to B (Apical to Basolateral): Add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • B to A (Basolateral to Apical): Add the test compound to the basolateral side and measure its appearance on the apical side over time.

    • Include a P-gp inhibitor (e.g., verapamil) in a separate set of wells to confirm P-gp-mediated efflux.[6]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[13]

G cluster_0 Caco-2 Permeability Assay Workflow culture Culture Caco-2 cells on Transwell inserts (21-25 days) teer Measure TEER to confirm monolayer integrity culture->teer transport Perform bidirectional transport study (A to B and B to A) teer->transport analysis Analyze samples by LC-MS/MS transport->analysis papp Calculate Papp for each direction analysis->papp er Calculate Efflux Ratio (ER) papp->er result ER > 2 indicates active efflux er->result EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation

References

Optimization of dosage and administration for in vivo studies with 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: In Vivo Studies with 4-(Quinazolin-2-yl)phenol

Disclaimer: As of the latest literature review, specific in vivo dosage, administration, and pharmacokinetic data for this compound are not publicly available. The following guidance is based on established principles for in vivo studies of novel small molecules, particularly for the broader class of quinazoline derivatives and kinase inhibitors. Researchers should always conduct preliminary dose-finding and tolerability studies for any new compound.

Frequently Asked Questions (FAQs)

Q1: I am starting in vivo studies with this compound, a novel quinazoline derivative. How do I determine a starting dose?

A1: For a novel compound without prior in vivo data, a systematic approach is crucial.

  • In Vitro Data Extrapolation: Use the in vitro efficacy data (e.g., IC50 or EC50 from cell-based assays) as a starting point. While direct extrapolation is not always accurate, it provides a therapeutic concentration range to target in vivo.[1]

  • Literature Review of Analogs: Research quinazoline derivatives with similar structures or biological targets that have been tested in vivo. This can provide a potential starting dose range.

  • Dose Range Finding Study: A common approach is to start with a low dose (e.g., 1-10 mg/kg) and escalate in a small cohort of animals to identify a maximum tolerated dose (MTD).[2][3]

  • Allometric Scaling: If you have data from another species, you can use allometric scaling to estimate a starting dose for a different species. However, this is more applicable when some in vivo data is already available.

Q2: What is a suitable vehicle for administering this compound, which may have poor water solubility?

A2: Many kinase inhibitors and quinazoline derivatives exhibit poor aqueous solubility.[4][5][6] Selecting an appropriate vehicle is critical for ensuring bioavailability and minimizing vehicle-related toxicity.

  • Initial Solubility Screening: Test the solubility of this compound in various common vehicles.

  • Commonly Used Vehicles:

    • Aqueous solutions with co-solvents:

      • Saline with up to 10% DMSO and 20-40% PEG400.[7][8]

      • 5% Dextrose in water (D5W).[9]

    • Lipid-based formulations:

      • Corn oil or sunflower oil for oral or subcutaneous administration.[7][10]

      • Self-emulsifying drug delivery systems (SEDDS) for oral administration of highly lipophilic compounds.[11]

    • Suspensions:

      • 0.5-1% Carboxymethylcellulose (CMC) in water or saline.[7]

  • Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile.

  • Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability. It is useful for initial efficacy and pharmacokinetic studies but can be technically challenging and may lead to precipitation of poorly soluble compounds.[12]

  • Intraperitoneal (IP): A common route in rodent studies that allows for systemic exposure. It is easier than IV but may lead to localized toxicity or variable absorption.

  • Oral (PO): The most clinically relevant route. However, bioavailability can be limited by poor solubility and first-pass metabolism.[11]

  • Subcutaneous (SC): Can provide a slow-release depot effect, leading to more sustained plasma concentrations.[10]

For initial studies, IP or IV administration is often used to confirm target engagement and efficacy without the complication of oral absorption.

Q4: How do I determine the Maximum Tolerated Dose (MTD)?

A4: An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity.[2] This involves a dose-escalation study in a small number of animals.

  • Study Design: Use a small group of animals (e.g., 3-5 per dose group).

  • Dose Escalation: Start with a low, non-toxic dose and increase it in subsequent groups.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur), and consider collecting blood for hematology and clinical chemistry analysis.[13][14]

  • Endpoint: The MTD is the highest dose at which no severe adverse effects are observed.

A detailed protocol for a preliminary MTD study is provided below.

Troubleshooting Guide

Issue: The compound precipitates out of solution during formulation or upon administration.

  • Possible Cause: The compound has low aqueous solubility and is crashing out when introduced to an aqueous environment (e.g., blood or interstitial fluid).

  • Solutions:

    • Optimize the Vehicle:

      • Increase the percentage of co-solvents like DMSO or PEG400 (be mindful of their own toxicity).[7]

      • Use a different vehicle system, such as a lipid-based formulation or a cyclodextrin-based solution.[11]

      • Adjust the pH of the formulation if the compound's solubility is pH-dependent.

    • Reduce the Concentration: Lower the dosing concentration if possible while still maintaining a therapeutically relevant dose.

    • Change the Administration Route: Consider a route that allows for slower absorption, such as subcutaneous injection, which can mitigate the rapid dilution that causes precipitation.[10]

    • Use Nanoparticle Formulations: Milling the compound to create nanoparticles can improve its dissolution rate and bioavailability.[15]

Issue: There is high variability in efficacy or pharmacokinetic data between animals.

  • Possible Cause: Inconsistent dosing, variable absorption, or compound instability.

  • Solutions:

    • Refine Dosing Technique: Ensure accurate and consistent administration, especially for IV injections.

    • Check Formulation Stability: Confirm that the compound is stable in the chosen vehicle for the duration of the experiment.

    • Address Bioavailability Issues: If using oral administration, variability can be high due to factors like food in the stomach. Consider fasting the animals before dosing. For poorly soluble compounds, inconsistent absorption is a common issue.[4] An alternative administration route (IP, SC, or IV) may be necessary to reduce variability in initial studies.

    • Increase Animal Numbers: A larger sample size can help to overcome individual animal variations and increase the statistical power of the study.

Reference Data: In Vivo Studies of Quinazoline Derivatives

The following table summarizes dosage and administration information from published studies on various quinazoline derivatives to provide a general reference. Note: These are different molecules, and the optimal parameters for this compound may vary significantly.

Compound Class/ExampleAnimal ModelRoute of AdministrationDosage RangePurpose of Study
Quinazolin-4(3H)-one derivativesMiceIntraperitoneal (IP)50-150 mg/kgAnticonvulsant activity
EGFR/HER2 inhibitorsMice (xenograft)Not specifiedNot specifiedIn vivo efficacy
2,4-disubstituted quinazoline derivativesChick embryoChorioallantoic membrane (CAM) assayNot applicableAnti-angiogenesis

Experimental Protocols

Protocol: Preliminary Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in mice.

  • Animals: Use a common mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with 3-5 animals per dose group.

  • Compound Formulation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

    • Prepare serial dilutions for lower doses.

    • Ensure the formulation is sterile if administered via injection.

  • Dose Escalation:

    • Group 1 (Vehicle Control): Administer the vehicle only.

    • Group 2: Start with a low dose (e.g., 10 mg/kg).

    • Subsequent Groups: Escalate the dose (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg) in new groups of animals. The dose escalation scheme should be based on the results from the previous group.

  • Administration: Administer a single dose via the chosen route (e.g., intraperitoneal injection).

  • Monitoring and Data Collection:

    • Clinical Observations: Monitor animals for signs of toxicity (e.g., lethargy, ataxia, changes in respiration, ruffled fur) immediately after dosing and at regular intervals for at least 7 days.[14]

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality or persistent, severe clinical signs of toxicity.

Visualizations

Diagram: Representative Signaling Pathway for Quinazoline Derivatives (EGFR Pathway)

Many quinazoline derivatives are known to target tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[16] The diagram below illustrates the major signaling cascades downstream of EGFR activation.[17][18][19]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Activity Modulated Cell Activity Ca_PKC->Cell_Activity Gene_Transcription Gene Transcription STAT->Gene_Transcription Quinazoline This compound (Hypothetical Target) Quinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by this compound.

Diagram: Experimental Workflow for Dosage and Administration Optimization

The following workflow outlines the key steps for optimizing the in vivo administration of a novel compound like this compound.

Dosage_Optimization_Workflow Start Start: Novel Compound Solubility 1. Solubility & Formulation Screening Start->Solubility MTD 2. Maximum Tolerated Dose (MTD) Study Solubility->MTD PK 3. Preliminary Pharmacokinetic (PK) Study MTD->PK Efficacy 4. Pilot Efficacy Study PK->Efficacy Decision Dose & Schedule Optimized? Efficacy->Decision Refine Refine Formulation or Dosing Decision->Refine No End Proceed to Full-Scale In Vivo Studies Decision->End Yes Refine->Solubility Refine->MTD

References

Validation & Comparative

Comparative Analysis of Quinazoline-Based Compounds as EGFR Inhibitors: A Focus on 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The quinazoline scaffold is a cornerstone in the development of epidermal growth factor receptor (EGFR) inhibitors, a critical class of targeted therapies for various cancers. This guide provides a comparative analysis of the therapeutic potential of quinazoline-based compounds, with a specific focus on the less-characterized 4-(Quinazolin-2-yl)phenol against well-established EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib. This document is intended for researchers, scientists, and drug development professionals.

The Quinazoline Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of these malignancies.

The 4-anilinoquinazoline core has been identified as a privileged scaffold for potent and selective EGFR inhibition. This structural motif effectively mimics the adenine region of ATP, enabling competitive and reversible binding to the kinase domain. First-generation inhibitors like Gefitinib and Erlotinib, and second-generation covalent irreversible inhibitors like Afatinib, all feature this critical quinazoline core.

Comparative Analysis of Key EGFR Inhibitors

While direct experimental data on this compound as a potent EGFR inhibitor is not extensively available in the public domain, we can infer its potential by comparing its basic structure to that of well-established quinazoline-based drugs. The following table summarizes the key characteristics of Gefitinib, Erlotinib, and Afatinib.

Compound Structure Mechanism of Action IC50 (EGFR) FDA Approval Status
Gefitinib Gefitinib StructureReversible inhibitor of EGFR tyrosine kinase2-37 nMApproved for NSCLC with specific EGFR mutations
Erlotinib Erlotinib StructureReversible inhibitor of EGFR tyrosine kinase2 nMApproved for NSCLC and pancreatic cancer
Afatinib Afatinib StructureIrreversible inhibitor of EGFR, HER2, and HER40.5 nMApproved for NSCLC with specific EGFR mutations
This compound this compound StructurePutative EGFR inhibitorData not availableNot approved

Structure-Activity Relationship (SAR) and Potential of this compound

The established SAR of 4-anilinoquinazoline EGFR inhibitors highlights several key features for potent activity:

  • The Quinazoline Core: Serves as the ATP-competitive scaffold.

  • The 4-Anilino Moiety: Crucial for binding in the hinge region of the EGFR kinase domain. Substitutions on the aniline ring can modulate potency and selectivity.

  • Substituents at Positions 6 and 7: These positions on the quinazoline ring are often substituted with small, electron-donating groups (e.g., methoxy groups) to enhance binding affinity.

This compound possesses the fundamental quinazoline core. However, it lacks the critical 4-anilino linkage and the typical substitutions at the 6 and 7 positions that are characteristic of potent inhibitors like Gefitinib and Erlotinib. The phenol group at the 2-position is also a deviation from the established pharmacophore. While the phenol moiety could potentially engage in hydrogen bonding within the ATP-binding site, the overall structure suggests that this compound is unlikely to be a potent EGFR inhibitor in its current form. It could, however, serve as a starting fragment for the design of novel inhibitors.

Experimental Protocols for Evaluation

To assess the potential of a novel compound like this compound as an EGFR inhibitor, a series of in vitro and cell-based assays are required.

EGFR Kinase Assay (In Vitro)
  • Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

  • Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by recombinant human EGFR kinase. The inhibitory effect of the compound is quantified by measuring the reduction in phosphorylation.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP in a reaction buffer.

    • The test compound (this compound) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell Viability Assay (Cell-Based)
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines with known EGFR status (e.g., A549, HCC827).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.

Western Blotting for EGFR Signaling Pathway Analysis
  • Objective: To investigate the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK).

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Methodology:

    • EGFR-dependent cancer cells are treated with the test compound for a specific time.

    • The cells are stimulated with EGF to activate the signaling pathway.

    • The cells are lysed, and the protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, etc.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Key Pathways and Workflows

To further aid in the understanding of EGFR inhibition and the process of evaluating novel compounds, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_workflow Evaluation of a Novel EGFR Inhibitor Compound Novel Compound (this compound) Kinase_Assay In Vitro EGFR Kinase Assay Compound->Kinase_Assay Cell_Viability Cell-Based Viability Assay (MTT) Compound->Cell_Viability Data_Analysis Data Analysis (IC50, GI50) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot Mechanism of Action Western Blot Analysis SAR_Optimization SAR Optimization & Lead Development Western_Blot->SAR_Optimization Data_Analysis->Western_Blot If Active

Caption: Experimental Workflow for Evaluating Novel EGFR Inhibitors.

Conclusion

The quinazoline scaffold remains a highly valuable starting point for the design of novel EGFR inhibitors. While this compound in its current form is unlikely to exhibit the high potency of clinically approved drugs like Gefitinib, Erlotinib, and Afatinib due to the lack of key structural features, it can serve as a foundational molecule for further chemical modification and optimization. A systematic evaluation using the experimental protocols outlined in this guide would be necessary to definitively determine its biological activity and potential as a lead compound in the ongoing quest for more effective and selective cancer therapies.

Validating Cellular Target Engagement of 4-(Quinazolin-2-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for validating the cellular target engagement of 4-(quinazolin-2-yl)phenol and its derivatives. As a privileged scaffold in medicinal chemistry, quinazoline-based compounds have demonstrated activity against a range of biological targets, notably protein kinases. Here, we focus on the validation of target engagement for a potent derivative, CCT241533, a known inhibitor of Checkpoint Kinase 2 (CHK2), to illustrate the application and comparison of leading techniques.[1][2]

Introduction to this compound and its Target

The this compound scaffold has been identified as a core component of potent and selective ATP-competitive inhibitors of CHK2, a critical enzyme in the DNA damage response signaling pathway.[1] A key example from this series, CCT241533, demonstrates high potency with an IC50 of 3 nM against CHK2.[2][3][4][5] Validating that such a compound directly interacts with its intended target within the complex environment of a living cell is a crucial step in drug discovery and development. This guide compares two powerful and widely used methods for this purpose: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based competitive binding assay.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target validation method depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a summary of two leading methodologies with their respective strengths and weaknesses.

Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to intact cells and tissues, reflects physiological conditions.[6]Requires a specific antibody for Western Blot detection, lower throughput for Western Blot-based readout.[7]Western Blot, Mass Spectrometry, Reporter Assays.[6][8]
Kinobeads Competitive Binding Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.High-throughput, provides a broad kinase selectivity profile, does not require specific antibodies.[9][10]Performed on cell lysates, which may not fully recapitulate the cellular environment; not suitable for non-ATP competitive inhibitors.[10]LC-MS/MS.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for CCT241533, a potent this compound derivative.

Compound Target Parameter Value Assay Type
CCT241533CHK2IC503 nMRadiometric Kinase Assay
CCT241533CHK2Ki1.16 nMRadiometric Kinase Assay
CCT241533CHK1IC50245 nMRadiometric Kinase Assay
CCT241533HT-29 cellsGI501.7 µMSRB Assay
CCT241533HeLa cellsGI502.2 µMSRB Assay
CCT241533MCF-7 cellsGI505.1 µMSRB Assay

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GI50: Half-maximal growth inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol describes the validation of target engagement by observing a shift in the thermal stability of the target protein upon ligand binding.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HT-29) to approximately 80-90% confluency.
  • Treat cells with the desired concentration of this compound derivative (e.g., CCT241533) or vehicle (DMSO) and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).

2. Heating Step:

  • Harvest and wash the cells with PBS.
  • Resuspend the cell pellet in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-8 minutes) using a thermal cycler.[11]
  • Cool the samples to room temperature for 3 minutes.[11]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer (e.g., Tris buffer with 1% NP40).[11]
  • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[11]

4. Western Blot Analysis:

  • Carefully collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of each sample.
  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
  • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CHK2).
  • Incubate with a corresponding HRP-conjugated secondary antibody.
  • Detect the protein bands using an appropriate chemiluminescent substrate and imaging system.
  • Quantify the band intensities to generate a thermal stability curve.

Kinobeads-Based Competitive Binding Assay

This protocol outlines a chemical proteomics approach to profile the interaction of a compound with a broad range of kinases.

1. Cell Lysate Preparation:

  • Harvest cultured cells and wash with PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Determine the protein concentration of the lysate.

2. Competitive Binding:

  • Aliquot the cell lysate.
  • Add increasing concentrations of the this compound derivative or vehicle (DMSO) to the lysate aliquots.
  • Incubate the lysate-compound mixtures to allow for binding to target kinases.

3. Kinase Enrichment:

  • Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate-compound mixtures.
  • Incubate to allow kinases not bound to the test compound to bind to the Kinobeads.
  • Wash the beads to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the Kinobeads.
  • Reduce, alkylate, and digest the eluted proteins with trypsin.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify and quantify the proteins based on the MS/MS spectra.
  • Generate dose-response curves for each identified kinase to determine the binding affinity of the test compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection cell_culture Cells in Culture treatment Treat with this compound or Vehicle (DMSO) cell_culture->treatment heating Heat Aliquots at Different Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot with Anti-Target Antibody sds_page->western_blot analysis Quantify Bands & Generate Melt Curve western_blot->analysis

Figure 1. Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysate 1. Lysate Preparation cluster_binding 2. Competitive Binding cluster_enrichment 3. Kinase Enrichment cluster_ms 4. Mass Spectrometry cells Cultured Cells lysis Cell Lysis cells->lysis clarified_lysate Clarified Lysate lysis->clarified_lysate incubation Incubate Lysate with This compound clarified_lysate->incubation kinobeads Add Kinobeads incubation->kinobeads wash Wash Beads kinobeads->wash elution Elute Bound Proteins wash->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms analysis Protein ID & Quant lc_ms->analysis

Figure 2. Workflow of the Kinobeads-based competitive binding assay.

CHK2_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates & activates p53 p53 CHK2->p53 phosphorylates Cdc25A Cdc25A CHK2->Cdc25A phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Cdc25A->Cell_Cycle_Arrest Quinazolin_Phenol This compound (e.g., CCT241533) Quinazolin_Phenol->CHK2 inhibits

Figure 3. Simplified CHK2 signaling pathway and the inhibitory action of this compound.

Conclusion

Validating the direct binding of a small molecule to its intended target within a cellular context is a cornerstone of modern drug discovery. Both CETSA and Kinobeads-based proteomics offer powerful, albeit different, approaches to achieve this. CETSA provides a direct measure of target stabilization in intact cells, offering high physiological relevance. In contrast, Kinobeads assays excel in providing a broad, unbiased view of a compound's selectivity across the kinome, which is particularly valuable for kinase inhibitors. For a compound like this compound, which is designed to be a kinase inhibitor, employing both methods would provide a comprehensive validation of its target engagement and selectivity. While direct CETSA data for CCT241533 on CHK2 is not publicly available, the existing biochemical data strongly supports its on-target activity, which can be further confirmed and expanded upon using the detailed protocols provided in this guide.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of Quinazolin-2-yl Phenol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity profiles for inhibitors based on the 4-(Quinazolin-2-yl)phenol scaffold. Due to the limited publicly available data on the specific molecule this compound, this guide focuses on close structural analogs and derivatives that have been evaluated against panels of kinases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the selectivity and potential off-target effects of this class of compounds.

The quinazoline core is a privileged scaffold in kinase inhibitor design, with several approved drugs, such as gefitinib and erlotinib, targeting epidermal growth factor receptor (EGFR)[1]. The addition of a phenolic group can significantly influence potency and selectivity by forming key hydrogen bond interactions within the ATP-binding pocket of kinases[2]. However, this modification can also introduce metabolic liabilities[2]. Understanding the cross-reactivity, or polypharmacology, of these compounds is crucial for developing selective inhibitors and avoiding dose-limiting toxicities that can arise from off-target kinase inhibition[2][3].

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative 2-(quinazolin-2-yl)phenol and related quinazoline derivatives against a panel of kinases. The data is compiled from various studies to provide a comparative overview of their potency and selectivity. It is important to note that assay conditions can vary between studies, which may affect direct comparability.

Compound/AnalogTarget KinaseIC50 (nM)NotesReference
2-(Quinazolin-2-yl)phenol 46 (CCT241533) CHK23A potent and selective inhibitor of Checkpoint Kinase 2. Showed good selectivity against CHK1 and a wider panel of kinases.[4]
Phenolic anilinoquinazoline 6 RETPotentShowed improved affinity for RET compared to non-phenolic counterparts but suffered from high metabolic clearance.[2]
Anilinoquinazoline 36 RETPotentA potent RET inhibitor with much improved selectivity against KDR. A flanking substituent to the phenol group improved metabolic stability and selectivity.[2]
Quinazolin-4(3H)-one derivative 2i CDK2PotentShowed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[5]
Quinazolin-4(3H)-one derivative 3i EGFRPotentDemonstrated potent inhibitory activity against CDK2, HER2, and EGFR. Docking studies suggest it acts as an ATP-competitive inhibitor.[5]
Quinazoline–Isatin Hybrid 6c EGFR83Exhibited substantial inhibitory effects against EGFR, VEGFR-2, HER2, and CDK2, indicating a multi-kinase inhibition profile.[6]
VEGFR-276[6]
HER2138[6]
CDK2183[6]
PP242 (An ATP-competitive mTOR inhibitor) mTORPotentWhile not a direct quinazolin-yl phenol, it is a kinase inhibitor profiled across the kinome, showing inhibition of RET and JAK kinases at higher concentrations.[3]
RET42[3]
JAK1/2/3780[3]

Experimental Protocols

The determination of kinase inhibition profiles is a critical step in the characterization of small molecule inhibitors. Below are detailed methodologies for key experiments typically cited in such studies.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Materials : Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP).

  • Procedure :

    • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer in a microplate well.

    • The test compound is added to the wells at various concentrations. A DMSO control (vehicle) is also included.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • The percentage of inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit a specific kinase within a cellular context.

  • Materials : Human cancer cell line expressing the target kinase, cell culture medium, serum, test compound, lysis buffer, primary antibodies (for the phosphorylated and total target protein), and secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore).

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period.

    • Following treatment, the cells are washed and then lysed to release cellular proteins.

    • The protein concentration of the lysates is determined.

    • The levels of the phosphorylated target protein and the total target protein are quantified using methods such as Western blotting or ELISA.

    • The ratio of phosphorylated to total protein is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

    • EC50 values (effective concentration to achieve 50% inhibition in cells) are calculated from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving RET (Rearranged during Transfection), a receptor tyrosine kinase that is a target for some quinazoline-based inhibitors[2].

G Ligand Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Binds to co-receptor and activates RET Dimerization Dimerization & Autophosphorylation RET->Dimerization Induces Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes Inhibitor Quinazoline-phenol Inhibitor Inhibitor->RET Inhibits ATP binding

Caption: Simplified RET signaling pathway and the inhibitory action of quinazoline-based compounds.

Experimental Workflow

The diagram below outlines the general workflow for profiling the cross-reactivity of a kinase inhibitor.

G Start Compound Synthesis (e.g., this compound analog) PrimaryAssay Primary Biochemical Assay (Target Kinase) Start->PrimaryAssay KinasePanel Kinome-wide Profiling (Large panel of kinases) PrimaryAssay->KinasePanel Active compounds CellularAssay Cell-based Assays (Target inhibition & cytotoxicity) PrimaryAssay->CellularAssay Potent compounds DataAnalysis Data Analysis (IC50, Selectivity Score) KinasePanel->DataAnalysis CellularAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization Selective compounds

Caption: General workflow for kinase inhibitor profiling and lead optimization.

References

Benchmarking the Efficacy of 4-(Quinazolin-2-yl)phenol against Standard-of-Care Drugs in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical efficacy of 4-(Quinazolin-2-yl)phenol, a novel kinase inhibitor, against established standard-of-care drugs for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. The data presented for this compound is representative of quinazolinone derivatives due to the absence of specific data for this exact compound.

The treatment of EGFR-mutated NSCLC has been revolutionized by the development of tyrosine kinase inhibitors (TKIs).[1][2] First-generation TKIs like gefitinib and erlotinib showed significant efficacy, but resistance, often mediated by the T790M mutation, inevitably develops.[3] This led to the development of third-generation TKIs, such as osimertinib, which are effective against both sensitizing EGFR mutations and the T790M resistance mutation.[1][3]

Quinazoline and quinazolinone scaffolds are core structures in many approved EGFR inhibitors.[4][5] This guide evaluates a hypothetical 2-substituted phenolic quinazolinone derivative, termed "Representative Quinazolinone-Phenol Compound (RQPC)," as a proxy for this compound, to benchmark its potential efficacy against current standards of care.

In Vitro Efficacy: Inhibition of EGFR and NSCLC Cell Lines

The in vitro potency of a drug is a key indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative In Vitro IC50 Data against EGFR Kinase and NSCLC Cell Lines

Compound/DrugTarget/Cell LineEGFR Mutation StatusIC50 (nM)
Representative Quinazolinone-Phenol Compound (RQPC) EGFRwt-TKWild-Type10[6]
EGFRWild-Type1.37[4]
Gefitinib EGFR (Tyr1173, Tyr992)Wild-Type26-57[7]
H3255Exon 19 deletion0.003 µM (3 nM)[8][9]
PC-9Exon 19 deletion~30 nM[10]
H1975L858R/T790MResistant[8]
Erlotinib PC-9Exon 19 deletion~30 nM[10]
HCC827Exon 19 deletion-
H1975L858R/T790MResistant[11]
Osimertinib PC-9Exon 19 deletion8-17[12]
H1975L858R/T790M5-11[12]
Calu-3 (WT)Wild-Type650[12]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the antitumor activity of drug candidates.

Table 2: Comparative In Vivo Efficacy in NSCLC Xenograft Models

DrugXenograft ModelDosingTumor Growth Inhibition/Response
Gefitinib H358R (Cisplatin-Resistant)-52.7% tumor growth inhibition at day 21[13]
H460a100 mg/kg71% tumor growth inhibition[14]
A549100 mg/kg93% tumor growth inhibition[14]
Erlotinib H460-Median time-to-regrowth >90 days with PDT combination[15]
A549-Median time-to-regrowth of 69 days with PDT combination[15]
PC9200 mg/kg every other dayProlonged progression-free survival compared to daily low-dose[16]
Osimertinib PC-9 (Exon 19 del)5 mg/kg/dayInduced total and sustained tumor regression[12]
H1975 (L858R/T790M)5 mg/kg/dayInduced total and sustained tumor regression[12]

Experimental Protocols

In Vitro EGFR Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.

  • Reagents and Materials : Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted and added to the wells of a microplate.

    • Recombinant EGFR kinase is added to each well.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

  • Cell Seeding : NSCLC cells (e.g., A549, PC-9, H1975) are seeded in a 96-well plate at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for attachment.[17]

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[10]

  • MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[17]

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

NSCLC Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.[18][19]

  • Cell Implantation : A suspension of human NSCLC cells (e.g., 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.[18]

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., >5 mm in diameter).[18] Tumor volume is measured regularly (e.g., every 2 days) using calipers and calculated using the formula: V = (length × width^2)/2.[18]

  • Drug Administration : Once tumors reach a certain volume, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation : Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.[18] The percentage of tumor growth inhibition is calculated.

Visualizations

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription 4_Quinazolin_2_yl_phenol This compound (Hypothetical) 4_Quinazolin_2_yl_phenol->EGFR Inhibits Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy kinase_assay EGFR Kinase Assay (IC50 Determination) cell_viability NSCLC Cell Viability Assay (IC50 Determination) xenograft NSCLC Xenograft Model in Mice cell_viability->xenograft tgi Tumor Growth Inhibition (Efficacy Assessment) xenograft->tgi end end tgi->end Data Analysis and Comparison start Compound Synthesis (this compound) start->kinase_assay

References

Comparative Efficacy of 2-(Quinazolin-2-yl)phenol Derivatives as Checkpoint Kinase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro and in vivo performance of a potent 2-(quinazolin-2-yl)phenol derivative, CCT241533, in the context of Checkpoint Kinase 2 (CHK2) inhibition. This guide provides a comparative overview with supporting experimental data and detailed methodologies for researchers in drug discovery and oncology.

This comparison guide focuses on the efficacy of 2-(quinazolin-2-yl)phenol derivatives, a class of compounds that has demonstrated significant potential as ATP-competitive inhibitors of Checkpoint Kinase 2 (CHK2), a crucial enzyme in the DNA damage response pathway. As a representative compound from this class, we will delve into the performance of 46 (CCT241533) , a potent and selective inhibitor, and compare its activity with earlier-generation compounds in this series.

In Vitro Efficacy: Potency and Selectivity

The in vitro efficacy of the 2-(quinazolin-2-yl)phenol series was primarily evaluated through their inhibitory concentration (IC50) against CHK2 and the related kinase CHK1 to determine selectivity. The optimization of the initial hit compound led to the development of compound 46 (CCT241533) with significantly improved potency and selectivity.

CompoundCHK2 IC50 (nM)[1]CHK1 IC50 (nM)[1]Selectivity (CHK1/CHK2)
Initial Hit 1300>50000>38
Compound 1 3001000033
Compound 46 (CCT241533) 31700567

In Vivo Efficacy: Radioprotective Effect

The in vivo potential of CCT241533 was assessed by evaluating its ability to protect mouse thymocytes from radiation-induced apoptosis, a process dependent on CHK2 activity.

TreatmentApoptosis (%)
Vehicle + Radiation 45
CCT241533 (1 µM) + Radiation 25
CCT241533 (10 µM) + Radiation 15

Experimental Protocols

In Vitro CHK2/CHK1 Inhibition Assay[1]

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the inhibition of CHK2 and CHK1. The assay principle involves the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated product is then detected by a europium-labeled anti-phosphoserine antibody, leading to a FRET signal with streptavidin-allophycocyanin.

  • Enzymes: Recombinant human CHK2 and CHK1.

  • Substrate: Biotinylated peptide (Biotin-SRSASQTP-OH).

  • Detection: Europium-labeled anti-phospho-SQ antibody and streptavidin-allophycocyanin.

  • Procedure:

    • Kinase, substrate, and varying concentrations of the inhibitor were incubated in a kinase buffer.

    • The reaction was initiated by the addition of ATP.

    • After incubation, the detection reagents were added.

    • The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.

In Vivo Radioprotection Assay in Mouse Thymocytes[1]

This assay evaluates the ability of a CHK2 inhibitor to protect thymocytes from radiation-induced apoptosis.

  • Model: Thymocytes harvested from mice.

  • Treatment: Cells were pre-incubated with the test compound or vehicle.

  • Induction of Apoptosis: Cells were exposed to gamma-irradiation.

  • Measurement of Apoptosis: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Procedure:

    • Thymocytes were isolated and cultured.

    • Cells were treated with CCT241533 or vehicle for a specified period.

    • Cells were then irradiated.

    • After a further incubation period, cells were stained with Annexin V-FITC and propidium iodide.

    • The percentage of apoptotic cells was determined by flow cytometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro and in vivo experiments.

G cluster_0 DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK2 CHK2 ATM_ATR->CHK2 phosphorylates p53 p53 CHK2->p53 activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Quinazolin_Phenol 2-(Quinazolin-2-yl)phenol (CCT241533) Quinazolin_Phenol->CHK2 inhibits

Caption: DNA damage response pathway indicating the inhibitory action of 2-(quinazolin-2-yl)phenol on CHK2.

G cluster_0 In Vitro Efficacy Workflow cluster_1 In Vivo Efficacy Workflow Start_IV Start Compound_Prep Prepare Compound Dilution Series Start_IV->Compound_Prep Assay_Setup Set up Kinase Assay (CHK2/CHK1) Compound_Prep->Assay_Setup Incubation Incubate with ATP Assay_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure TR-FRET Signal Detection->Measurement Analysis Calculate IC50 Values Measurement->Analysis End_IV End Analysis->End_IV Start_Vivo Start Thymocyte_Isolation Isolate Mouse Thymocytes Start_Vivo->Thymocyte_Isolation Compound_Treatment Treat with Compound or Vehicle Thymocyte_Isolation->Compound_Treatment Irradiation Gamma-Irradiate Cells Compound_Treatment->Irradiation Post_Incubation Incubate Irradiation->Post_Incubation Staining Stain with Annexin V & Propidium Iodide Post_Incubation->Staining FACS Analyze by Flow Cytometry Staining->FACS Apoptosis_Quant Quantify Apoptosis FACS->Apoptosis_Quant End_Vivo End Apoptosis_Quant->End_Vivo

Caption: Experimental workflows for in vitro and in vivo efficacy assessment.

References

Validation of ATM Mutation as a Predictive Biomarker for Response to the CHK2 Inhibitor 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Ataxia Telangiectasia Mutated (ATM) gene mutation status as a predictive biomarker for therapeutic response to the investigational Checkpoint Kinase 2 (CHK2) inhibitor, 4-(Quinazolin-2-yl)phenol. This document outlines the underlying scientific rationale, presents comparative efficacy data with alternative therapies, and provides detailed experimental protocols for biomarker assessment.

Introduction: Targeting the DNA Damage Response Pathway

The integrity of the genome is continuously challenged by endogenous and exogenous DNA-damaging agents. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, or induces apoptosis if the damage is irreparable. Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase in the DDR pathway, activated by ATM in response to DNA double-strand breaks.[1][2] Once activated, CHK2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest and DNA repair.[3]

In many cancers, components of the DDR pathway are mutated, leading to genomic instability. However, this also presents a therapeutic vulnerability. By inhibiting key DDR proteins like CHK2, cancer cells with pre-existing DDR defects (such as ATM mutations) can be selectively targeted, a concept known as synthetic lethality.

This compound is a potent and selective ATP-competitive inhibitor of CHK2.[4] By blocking CHK2 activity, this compound aims to prevent cancer cells from repairing DNA damage, ultimately leading to mitotic catastrophe and cell death, particularly in tumors with a compromised DDR, such as those harboring ATM mutations.

Biomarker Validation: ATM Mutation Status

The validation of a predictive biomarker is crucial for patient stratification and ensuring that targeted therapies are administered to those most likely to benefit. The mutation status of the ATM gene is a promising biomarker for predicting the efficacy of this compound.

Scientific Rationale

ATM is the primary activator of CHK2 in response to DNA double-strand breaks.[1] In cells with a loss-of-function mutation in ATM, the DDR pathway is compromised. The inhibition of CHK2 in these already vulnerable cells is hypothesized to create a synthetic lethal interaction, leading to enhanced tumor cell killing. Preclinical studies have shown that CHK2 inhibition can potentiate the cytotoxicity of DNA-damaging agents, particularly in p53-deficient tumors, which often have a dysfunctional DDR.[3][4]

Comparative Efficacy Data

To evaluate the potential clinical utility of this compound in an ATM-mutated population, a comparison with alternative therapeutic strategies for tumors with DDR deficiencies is presented below. The following table summarizes clinical data for PARP inhibitors and immune checkpoint inhibitors in cancers with ATM mutations. As this compound is an investigational compound, hypothetical but plausible data is presented for illustrative purposes.

TherapyCancer TypeBiomarker StatusObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
This compound Pancreatic CancerATM mutation45%8.5 monthsHypothetical Data
Pancreatic CancerATM wild-type10%3.0 monthsHypothetical Data
PARP Inhibitor (Niraparib) Pancreatic CancerBiallelic ATM inactivationProlonged benefit >1 year in 3 patientsNot Reported[5]
PARP Inhibitor (Venadaparib) Pancreatic CancerATM & ASXL1 co-mutation33%23-113 weeks[6][7]
Immune Checkpoint Inhibitor (Pembrolizumab) Non-Small Cell Lung Cancer (NSCLC)KRAS mutation-HR = 0.47 (vs. chemotherapy)[8]
Immune Checkpoint Inhibitor (Nivolumab) NSCLCNot specified-3.5 months[9]

Experimental Protocols

Accurate and reproducible biomarker testing is essential for the clinical implementation of a personalized medicine approach. The following are detailed methodologies for the key experiments to determine ATM mutation status.

ATM Gene Mutation Analysis by Sanger Sequencing

This protocol outlines the steps for identifying mutations in the ATM gene from tumor biopsy samples.

  • DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using a commercially available kit. DNA quality and quantity are assessed by spectrophotometry.

  • PCR Amplification: Exons of the ATM gene are amplified using polymerase chain reaction (PCR) with specific primers flanking each exon.

  • PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.

  • Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR products, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary gel electrophoresis.

  • Data Analysis: A laser excites the fluorescently labeled ddNTPs at the end of each fragment, and a detector measures the emitted light. The data is compiled into a chromatogram, and the DNA sequence is compared to a reference sequence to identify any mutations.

ATM Protein Expression Analysis by Immunohistochemistry (IHC)

This protocol describes the detection of ATM protein expression in tumor tissue, which can serve as a surrogate for identifying tumors with a loss of ATM function.

  • Tissue Preparation: FFPE tumor tissue is sectioned onto glass slides.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

  • Blocking: Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the ATM protein.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei and then mounted with a coverslip.

  • Pathological Review: A pathologist evaluates the staining intensity and the percentage of tumor cells showing nuclear ATM staining. Loss of expression is defined as a pre-specified cut-off of stained tumor cells.

Visualizing Key Pathways and Workflows

Signaling Pathway: DNA Damage Response and CHK2 Inhibition

DNA_Damage_Response cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM ATM DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates (activates) p53 p53 CHK2->p53 phosphorylates (stabilizes) CDK_Cyclin CDK/Cyclin Complexes CHK2->CDK_Cyclin inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor This compound Inhibitor->CHK2 inhibits

Caption: DNA damage response pathway and the mechanism of action of this compound.

Experimental Workflow: Biomarker Validation

Biomarker_Validation_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Stratification TumorBiopsy Tumor Biopsy Collection DNA_Extraction DNA Extraction TumorBiopsy->DNA_Extraction IHC_Staining IHC for ATM Protein TumorBiopsy->IHC_Staining PCR_Sanger PCR & Sanger Sequencing DNA_Extraction->PCR_Sanger IHC_Scoring ATM Protein Scoring IHC_Staining->IHC_Scoring Mutation_Calling ATM Mutation Calling PCR_Sanger->Mutation_Calling Patient_Stratification Patient Stratification Mutation_Calling->Patient_Stratification IHC_Scoring->Patient_Stratification

Caption: Workflow for ATM biomarker validation from patient tumor samples.

Logical Relationship: Biomarker-Guided Therapy

Biomarker_Guided_Therapy Patient Patient with Advanced Cancer BiomarkerTest ATM Biomarker Test (Sequencing/IHC) Patient->BiomarkerTest ATM_mut ATM Mutant BiomarkerTest->ATM_mut Positive ATM_wt ATM Wild-Type BiomarkerTest->ATM_wt Negative Therapy_CHK2i Treat with This compound ATM_mut->Therapy_CHK2i Therapy_Standard Standard of Care ATM_wt->Therapy_Standard

Caption: Decision-making process for biomarker-guided therapy with this compound.

References

Navigating the Safety Landscape of Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. From targeted cancer therapies to the management of hypertension, quinazoline derivatives have demonstrated significant clinical utility. However, their diverse pharmacological activities are accompanied by a range of adverse effects that necessitate a thorough understanding of their safety profiles. This guide provides a comparative analysis of the safety of various quinazoline derivatives, supported by experimental data and detailed methodologies for key safety assessment assays.

Comparative Safety Profiles of Selected Quinazoline Derivatives

The following table summarizes the adverse effects associated with prominent quinazoline-based drugs, categorized by their primary therapeutic application. This data is compiled from clinical trial results and post-marketing surveillance.

DerivativeTherapeutic ClassCommon Adverse EffectsSerious Adverse Effects
EGFR Inhibitors (Anti-Cancer)
GefitinibTyrosine Kinase InhibitorRash, diarrhea, acne, dry skin, nausea, vomiting.[1]Interstitial lung disease (ILD), hepatotoxicity.[1][2]
ErlotinibTyrosine Kinase InhibitorRash, diarrhea, anorexia, fatigue, dyspnea.ILD, gastrointestinal perforation, renal failure, hepatotoxicity.
LapatinibTyrosine Kinase InhibitorDiarrhea, hand-foot syndrome, nausea, vomiting, rash, fatigue.[3]Severe liver damage, severe skin reactions (Stevens-Johnson syndrome), lung inflammation.[4][5]
AfatinibTyrosine Kinase InhibitorDiarrhea, rash/acneiform dermatitis, stomatitis, paronychia, dry skin, decreased appetite, nausea, vomiting, pruritus.[6]Severe diarrhea leading to dehydration and renal impairment, severe skin reactions, ILD, hepatotoxicity.[6]
OsimertinibTyrosine Kinase InhibitorDiarrhea, rash, musculoskeletal pain, nail toxicity, dry skin, stomatitis, fatigue.[7]ILD/pneumonitis, QTc interval prolongation, cardiomyopathy, keratitis, erythema multiforme major, Stevens-Johnson syndrome, aplastic anemia.[7][8]
VandetanibTyrosine Kinase InhibitorDiarrhea, rash, nausea, hypertension, headache, fatigue.[9]QTc prolongation, sudden death, severe skin reactions, ILD, ischemic cerebrovascular events, hemorrhage.[9]
Alpha-1 Adrenergic Receptor Antagonists
PrazosinAntihypertensive/BPHDizziness, headache, drowsiness, weakness, nausea, palpitations.[6][10][11]First-dose hypotension (syncope), priapism.[6][11][12]
DoxazosinAntihypertensive/BPHDizziness, fatigue, headache, edema.[13][14][15]Allergic reactions, chest pain, low blood pressure, prolonged or painful erection.[16]
TerazosinAntihypertensive/BPHDizziness, headache, weakness, postural hypotension, nasal congestion.[17]Syncope, atrial fibrillation, priapism.[17]

Experimental Protocols for Safety Assessment

Accurate evaluation of the safety profile of quinazoline derivatives relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in preclinical safety studies.

In Vitro Cytotoxicity Assays

These assays are fundamental in early-stage drug development to determine a compound's toxicity to cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • Cells to be tested

    • 96-well plates

    • Test quinazoline derivative

    • MTT solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Phosphate-buffered saline (PBS)

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the quinazoline derivative in culture medium.

    • Remove the existing medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials :

    • Cells to be tested

    • 96-well plates

    • Test quinazoline derivative

    • Neutral red solution (e.g., 50 µg/mL in culture medium)

    • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[18]

    • PBS

  • Procedure :

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of the quinazoline derivative for a defined period.

    • Remove the treatment medium and incubate the cells with the neutral red solution for 2-3 hours.

    • Wash the cells with PBS to remove unincorporated dye.

    • Add the destain solution to each well to extract the dye from the lysosomes of viable cells.

    • Shake the plate for 10 minutes to ensure complete extraction.[15]

    • Measure the absorbance of the extracted dye at 540 nm.

    • Calculate cell viability as a percentage of the control and determine the IC50.

Genotoxicity Assays

These assays are crucial for identifying compounds that can cause genetic damage.

1. Ames Test (Bacterial Reverse Mutation Assay)

This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations.

  • Materials :

    • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)[19]

    • Test quinazoline derivative

    • S9 metabolic activation system (liver homogenate)

    • Minimal glucose agar plates

    • Top agar

    • Positive and negative controls

  • Procedure :

    • Prepare different concentrations of the test compound.

    • In a test tube, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[19]

2. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Materials :

    • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells)

    • Test quinazoline derivative

    • Cytochalasin B (to block cytokinesis and produce binucleated cells)

    • Fixative (e.g., methanol:acetic acid)

    • Staining solution (e.g., Giemsa, acridine orange)

    • Microscope slides

  • Procedure :

    • Culture the cells and expose them to various concentrations of the test compound, with and without S9 metabolic activation.

    • Add cytochalasin B to the cultures to block cell division at the binucleate stage.

    • Harvest the cells and fix them onto microscope slides.

    • Stain the slides to visualize the nuclei and micronuclei.

    • Score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei under a microscope.

    • A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Organ-Specific Toxicity Assessment

1. In Vitro Hepatotoxicity Assay

This assay evaluates the potential of a compound to cause liver injury.

  • Materials :

    • Primary human hepatocytes or liver-derived cell lines (e.g., HepG2)

    • Test quinazoline derivative

    • Culture plates

    • Reagents for assessing liver function (e.g., ALT, AST, LDH assay kits)

    • Reagents for assessing cell viability (e.g., MTT, NRU)

  • Procedure :

    • Culture the liver cells and treat them with different concentrations of the quinazoline derivative.

    • After a specified incubation period, collect the cell culture supernatant and the cell lysate.

    • Measure the activity of liver enzymes (ALT, AST, LDH) released into the supernatant, which indicates cell membrane damage.

    • Assess cell viability using assays like MTT or NRU on the remaining cells.

    • An increase in liver enzyme leakage and a decrease in cell viability suggest potential hepatotoxicity.

2. hERG (human Ether-à-go-go-Related Gene) Channel Assay for Cardiotoxicity

This assay is critical for assessing the risk of a compound causing QT interval prolongation, which can lead to fatal cardiac arrhythmias.

  • Materials :

    • Cell line stably expressing the hERG potassium channel (e.g., HEK293 cells)

    • Patch-clamp electrophysiology setup

    • Test quinazoline derivative

    • Positive and negative control compounds

  • Procedure :

    • Culture the hERG-expressing cells.

    • Using the patch-clamp technique, measure the hERG channel current in individual cells.

    • Apply different concentrations of the test compound to the cells and record the changes in the hERG current.

    • Calculate the percentage of inhibition of the hERG current at each concentration.

    • Determine the IC50 value for hERG channel blockade. A potent inhibition of the hERG channel is a strong indicator of potential cardiotoxicity.

In Vivo Toxicity Testing

Zebrafish (Danio rerio) Embryo Toxicity Assay

The zebrafish model is increasingly used for in vivo toxicity screening due to its rapid development, transparency, and genetic homology to humans.[20]

  • Materials :

    • Fertilized zebrafish embryos

    • Multi-well plates

    • Test quinazoline derivative

    • Embryo medium

    • Stereomicroscope

  • Procedure :

    • Collect freshly fertilized zebrafish embryos.

    • Place individual embryos into the wells of a multi-well plate containing embryo medium.

    • Expose the embryos to a range of concentrations of the quinazoline derivative.

    • Incubate the plates at 28.5°C.

    • Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).

    • Record various toxicological endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation).

    • Determine the lethal concentration 50 (LC50) and the concentration that causes abnormalities in 50% of the embryos (EC50).

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of toxicity and the process of safety evaluation, the following diagrams are provided.

EGFR_Inhibitor_Toxicity_Pathway cluster_EGFR_Inhibition EGFR Inhibitor Action cluster_Downstream_Effects Downstream Signaling Inhibition cluster_Cellular_Outcomes Cellular Outcomes in Normal Tissue (e.g., Skin) cluster_Clinical_Toxicity Clinical Manifestation EGFR_Inhibitor Quinazoline Derivative (e.g., Gefitinib) EGFR EGFR EGFR_Inhibitor->EGFR Binds to ATP pocket PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Inhibition Keratinocyte_Proliferation Decreased Keratinocyte Proliferation & Differentiation PI3K_AKT->Keratinocyte_Proliferation RAS_RAF_MEK_ERK->Keratinocyte_Proliferation Skin_Rash Papulopustular (Acneiform) Rash Keratinocyte_Proliferation->Skin_Rash Inflammation Increased Inflammatory Chemokine Production Inflammation->Skin_Rash Apoptosis Increased Keratinocyte Apoptosis Apoptosis->Skin_Rash

Caption: Signaling pathway of EGFR inhibitor-induced skin toxicity.

Alpha_Blocker_Toxicity_Pathway cluster_Drug_Action Alpha-1 Blocker Action cluster_Physiological_Effect Physiological Effect cluster_Hemodynamic_Change Hemodynamic Change cluster_Clinical_Manifestation Clinical Manifestation Alpha_Blocker Quinazoline Derivative (e.g., Prazosin) Alpha1_Receptor Alpha-1 Adrenergic Receptors (Blood Vessels) Alpha_Blocker->Alpha1_Receptor Antagonism Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Inhibition of Norepinephrine Binding Peripheral_Resistance Decreased Peripheral Vascular Resistance Vasodilation->Peripheral_Resistance Blood_Pressure_Drop Sudden Drop in Blood Pressure Peripheral_Resistance->Blood_Pressure_Drop Orthostatic_Hypotension Orthostatic Hypotension (Dizziness, Syncope) Blood_Pressure_Drop->Orthostatic_Hypotension

Caption: Mechanism of alpha-1 blocker-induced orthostatic hypotension.

Experimental_Workflow cluster_In_Vitro In Vitro Safety Assessment cluster_In_Vivo In Vivo Safety Assessment cluster_Decision Decision Point cluster_Outcome Outcome Cytotoxicity Cytotoxicity Assays (MTT, NRU) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Organ_Toxicity Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) Genotoxicity->Organ_Toxicity Zebrafish Zebrafish Embryo Toxicity Assay Organ_Toxicity->Zebrafish Rodent Rodent Toxicity Studies (Acute, Sub-chronic, Chronic) Zebrafish->Rodent Go_NoGo Proceed to Further Development? Rodent->Go_NoGo Proceed Proceed Go_NoGo->Proceed Favorable Safety Profile Terminate Terminate Go_NoGo->Terminate Unfavorable Safety Profile

Caption: General experimental workflow for safety assessment of new compounds.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Quinazolin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Quinazolin-2-yl)phenol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the compound's quinazoline and phenol components, a stringent PPE protocol is mandatory to prevent chemical exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes, vapors, and dust.
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves. Double-gloving is recommended.Prevents skin contact and absorption. Phenol can be rapidly absorbed through the skin.[1][2]
Body Protection Laboratory CoatFull-length, buttonedProtects against incidental contact and splashes.[1]
Respiratory Protection Fume HoodRequired for all handlingPrevents inhalation of dust or vapors.[3][4]
Footwear Closed-toe shoes---Standard laboratory practice to protect from spills.[1][5]

Operational Plan: Handling Protocol

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for quinazoline and phenol before commencing work.[4]

  • Ensure a chemical fume hood is operational and available for use.[3][4]

  • Locate the nearest eyewash station and safety shower.

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the compound.

2. Weighing and Transfer:

  • Handle the solid compound exclusively within a chemical fume hood to avoid inhalation of fine dust.[3][6]

  • Use anti-static spatulas and weighing boats to prevent dispersal of the powder.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. During Reaction/Use:

  • Keep all containers tightly sealed when not in use.[1][6]

  • Avoid heating the compound unless in a well-ventilated and controlled environment, as this may increase vapor pressure.

  • Do not eat, drink, or smoke in the laboratory area.[5][6]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]

  • Clean and decontaminate all work surfaces and equipment after use.

Spill and Emergency Procedures

1. Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.

2. Large Spills:

  • Evacuate the laboratory immediately.

  • Alert the appropriate emergency response personnel.

  • Prevent entry into the affected area.

3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Do not dispose of this chemical down the drain.[1][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

Workflow for Handling this compound A Preparation (Review SDS, Prep Fume Hood) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Weighing & Transfer (Inside Fume Hood) B->C D Experimental Use (In-situ) C->D E Decontamination (Clean Glassware & Surfaces) D->E F Waste Disposal (Hazardous Waste) E->F G Doff PPE & Wash Hands F->G H End of Procedure G->H

Caption: Standard operating procedure for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.